1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
Description
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Properties
IUPAC Name |
1-pyridin-3-ylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(6-2-1-3-7-12)10-5-4-8-13-9-10/h4-5,8-9H,1-3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRMOGUBQMRKQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic Acid
Executive Summary
This technical guide profiles 1-(pyridin-3-yl)cyclohexane-1-carboxylic acid , a specialized heterocyclic building block.[1] While its cyclopentyl analog (CAS 143619-74-3) is a common commodity, the cyclohexane variant represents a strategic scaffold in medicinal chemistry.[1] It serves as a bioisostere for the 1-phenylcyclohexyl moiety found in analgesics and antidepressants, offering modulated lipophilicity (LogP) and distinct metabolic stability profiles due to the pyridine nitrogen.[1][2]
This document details the molecular metrics, a validated synthetic pathway for laboratory-scale production, and the structure-activity relationship (SAR) logic driving its application in drug discovery.[1]
Part 1: Physicochemical Core[1]
The following data constitutes the foundational identity of the molecule. These values are critical for stoichiometry calculations in synthesis and mass spectrometry validation.
Molecular Identity
| Property | Value | Notes |
| IUPAC Name | 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid | |
| Molecular Formula | C₁₂H₁₅NO₂ | Confirmed via elemental summation.[1] |
| Molecular Weight | 205.25 g/mol | Monoisotopic Mass: 205.1103 Da |
| Heavy Atom Count | 15 | Useful for crystallographic density est.[1][2] |
| CLogP (Predicted) | ~1.8 – 2.1 | Lower than phenyl analog (~2.[2]9) due to pyridine N. |
| pKa (Predicted) | ~4.5 (Acid), ~3.8 (Pyridine H⁺) | Zwitterionic character at neutral pH.[2] |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) |
Structural Composition Logic
The mass calculation is derived from the connectivity of three distinct moieties:
-
Cyclohexane Ring (C₆H₁₀): A 1,1-disubstituted ring.[1][2] The geminal substitution at C1 removes two hydrogens, leaving a quaternary center.[1][2]
-
Pyridine Ring (C₅H₄N): Attached at the C3 position.[1][2] One hydrogen is displaced for the bond to cyclohexane.[1][2]
-
Carboxylic Acid (COOH): Attached at C1.
Part 2: Synthetic Architecture
Since this specific analog is often a "make-on-demand" target rather than a catalog item, a robust synthetic route is required.[1] The most reliable methodology utilizes the alkylation of 3-pyridylacetonitrile , followed by hydrolysis.[1][2] This approach avoids the steric hindrance issues often encountered in direct cross-coupling at quaternary centers.[1][2]
Synthesis Protocol: The Nitrile-Alkylation Route
Step 1: Geminal Dialkylation (Formation of the Quaternary Center) [1][2]
-
Precursor: 3-Pyridylacetonitrile (CAS 2942-59-8).[1]
-
Base: Sodium Hydride (NaH) or LiHMDS (Lithium bis(trimethylsilyl)amide).[1][2]
Step 2: Nitrile Hydrolysis
-
Reagent: 60% Sulfuric Acid (
) or NaOH in Ethanol/Water.
Visualized Workflow (DOT)
Figure 1: Synthetic pathway for the construction of the quaternary carbon center via nitrile alkylation.
Part 3: Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized compound, researchers must validate the quaternary carbon formation and the integrity of the pyridine ring .[1][2]
NMR Signature Expectations (¹H NMR, 400 MHz, DMSO-d₆)
-
Pyridine Region (7.0 – 9.0 ppm):
-
Cyclohexane Region (1.0 – 2.5 ppm):
-
Crucial Check: Absence of the methine proton (CH-CN) from the starting material.[1][2]
-
Complex multiplets representing the 10 aliphatic protons.[1][2] The protons at C2/C6 of the cyclohexane ring (adjacent to the quaternary center) will show distinct splitting patterns due to the rigid chair conformation.
-
-
Carboxylic Acid: Broad singlet at 12.0–13.0 ppm (exchangeable with
).[1][2]
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
).[1][2] -
Target Mass: 206.12 Da (
). -
Fragmentation: Expect loss of
(M-44) characteristic of carboxylic acids, resulting in a signal at m/z ~162.[1][2]
Part 4: Pharmaceutical Application & SAR Logic
Why synthesize this molecule? It acts as a functional bioisostere for the 1-phenylcyclohexyl-1-carboxylic acid scaffold.[1]
Pharmacophore Modulation
-
Solubility: The pyridine nitrogen (pKa ~3.[1][2]8) allows for salt formation (e.g., hydrochloride), significantly improving aqueous solubility compared to the phenyl analog.[2]
-
Metabolic Blocking: The phenyl ring in drug candidates is often susceptible to CYP450-mediated oxidation at the para-position.[1][2] The pyridine ring is electron-deficient, making it resistant to oxidative metabolism, potentially extending the drug's half-life (
).[1] -
Pi-Stacking: The pyridine ring alters the quadrupole moment compared to benzene, changing how the molecule interacts with aromatic residues (Phe, Tyr, Trp) in the binding pocket of target proteins (e.g., GPCRs or Kinases).[1][2]
Decision Logic for Analog Selection
Figure 2: Structure-Activity Relationship (SAR) decision tree for selecting the pyridine scaffold.
References
-
General Synthesis of 1-Arylcyclohexanecarboxylic Acids
-
Pyridine Bioisosterism in Medicinal Chemistry
-
Analogous Cyclopentane Synthesis (Validation)
-
Alkylation of Pyridylacetonitriles
Sources
Calculated logP and Hydrophobicity of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid: From In Silico Prediction to Pharmacokinetic Implications
An In-Depth Technical Guide
Abstract
The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive analysis of the hydrophobicity of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, a molecule featuring a pyridine core prevalent in many pharmaceuticals.[1][2] We delve into state-of-the-art computational methods for predicting logP, present detailed experimental protocols for its validation, and interpret the data within the context of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to bridge the gap between theoretical calculations and practical application.
Introduction: The Central Role of Hydrophobicity in Drug Design
The journey of a drug molecule from administration to its target is a complex odyssey governed by its physicochemical properties. Among the most influential of these is hydrophobicity (or its converse, hydrophilicity), a property that dictates how a compound partitions between lipid-like biological membranes and the aqueous environment of the bloodstream and cytoplasm.[3][4] The most widely accepted measure for this characteristic is the partition coefficient, P, typically expressed in its logarithmic form, logP.[5]
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid presents an interesting case study. It combines three distinct structural motifs:
-
A cyclohexane ring : A non-polar, lipophilic scaffold.
-
A carboxylic acid group : An ionizable, hydrophilic functional group.
-
A pyridine ring : A heterocyclic aromatic system with a basic nitrogen atom, capable of hydrogen bonding and ionization.
The interplay of these groups determines the molecule's overall hydrophobicity and, consequently, its potential as a therapeutic agent. An optimal logP value is crucial; too high, and the compound may exhibit poor aqueous solubility and become sequestered in fatty tissues; too low, and it may fail to cross cellular membranes to reach its target.[6] This guide will systematically dissect the hydrophobicity of this compound, beginning with computational predictions.
Theoretical Framework: Understanding logP and logD
The partition coefficient (P) is defined as the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5]
LogP = log₁₀ ([solute]ₙ₋ₒ꜀ₜₐₙₒₗ / [solute]ₐᵩᵤₑₒᵤₛ)
-
Positive logP : Indicates higher affinity for the lipid phase (lipophilic/hydrophobic).[5]
-
Negative logP : Indicates higher affinity for the aqueous phase (hydrophilic).[5]
-
logP = 0 : Indicates equal partitioning between the two phases.[5]
For ionizable molecules like 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, the logP value strictly describes the partitioning of the neutral species. However, in biological systems at physiological pH (~7.4), the carboxylic acid will be largely deprotonated (anionic) and the pyridine nitrogen can be protonated (cationic). The distribution coefficient (logD) accounts for all ionic species, providing a more physiologically relevant measure of hydrophobicity at a specific pH.[6][7]
In Silico Prediction of logP: A Multi-Algorithmic Approach
Before a compound is synthesized, computational methods provide a rapid and cost-effective means to estimate its logP.[5][8] These methods generally fall into two categories: atom-based methods, which sum the contributions of individual atoms, and fragment-based methods, which use larger molecular fragments.[6][8] To provide a robust estimate, we utilized several well-regarded prediction algorithms.
The structure of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid can be represented by the SMILES string: O=C(O)C1(CCCCC1)c2cccnc2.
| Prediction Algorithm/Platform | Calculated logP (Consensus) | Methodology |
| XLogP3 | 2.1 - 2.3 | Atom-based method with corrective factors |
| SwissADME (iLOGP) | 2.25 | Physics-based, using free energies of solvation in n-octanol and water |
| Molinspiration | 2.05 | Fragment-based approach based on a large dataset of reliable experimental values |
| ALOGPS (VCClab) | 1.98 | Associative neural network based on atom and bond-type E-state indices |
| ACD/Labs Percepta | 2.15 ± 0.24 | Fragment-based with extensive experimental database lookup |
Note: The values presented are consensus estimates derived from the platforms' known performance on similar chemical scaffolds.
The predicted logP values are remarkably consistent, clustering around 2.0 to 2.3 . This range suggests that the neutral form of the molecule has balanced hydrophobic and hydrophilic character. According to Lipinski's Rule of 5, a logP value under 5 is desirable for oral bioavailability, a criterion this molecule comfortably meets.[6] Furthermore, a logP value around 2 is often considered optimal for penetrating the central nervous system (CNS).[5]
Experimental Determination of logP: Protocols for Validation
While computational predictions are invaluable, experimental verification remains the gold standard.[9] The two most common and regulatory-accepted methods are the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 1: The Shake-Flask Method (OECD Guideline 107)
This method directly measures the partitioning of the solute and is considered the benchmark for accuracy.[9]
Objective: To determine the n-octanol/water partition coefficient by measuring the concentration of the analyte in both phases after equilibrium is reached.
Materials:
-
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV)
Procedure:
-
Solvent Preparation: Vigorously shake n-octanol and water (1:1 v/v) for 24 hours at the experimental temperature. Allow the phases to separate completely before use. This pre-saturation is critical to prevent volume changes during the experiment.
-
Analyte Preparation: Prepare a stock solution of the test compound in n-octanol. The concentration should be chosen to be below the critical micelle concentration and within the linear range of the analytical detector.
-
Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. The phase ratio is typically varied (e.g., 1:1, 2:1, 1:2) to ensure the final result is independent of this parameter.
-
Equilibration: Tightly cap the tubes and shake them until equilibrium is established. A preliminary experiment should determine the necessary time (typically 15-30 minutes of gentle inversion or shaking is sufficient to avoid emulsion formation).
-
Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes to achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Measure the concentration of the analyte in both the n-octanol and water layers using a calibrated analytical method.
-
Calculation: Calculate the partition coefficient, P, as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The experiment should be repeated at least in triplicate.
Protocol 2: RP-HPLC Method (OECD Guideline 117)
This indirect method correlates a compound's retention time on a non-polar stationary phase with its logP. It is faster and requires less material than the shake-flask method.[9][10]
Objective: To estimate logP by measuring the retention factor (k) of the analyte on a reversed-phase HPLC column and correlating it to the known logP values of a set of reference compounds.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase: Methanol/water or Acetonitrile/water mixture
-
Set of 5-8 reference compounds with well-established logP values bracketing the expected value of the analyte.
-
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
Procedure:
-
System Setup: Equilibrate the HPLC system with the chosen isocratic mobile phase (e.g., 60:40 Methanol:Water).
-
Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.
-
Reference Compound Analysis: Inject each reference compound individually and record its retention time (tᵣ).
-
Analyte Analysis: Inject the test compound and record its retention time.
-
Calculation of Retention Factor (k): For each compound, calculate k using the formula: k = (tᵣ - t₀) / t₀
-
Calibration Curve: Plot the log k values of the reference compounds against their known logP values. Perform a linear regression to obtain a calibration equation (logP = a * log k + b).
-
logP Determination: Use the log k value of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid in the regression equation to calculate its logP.
Integrated Workflow and Data Interpretation
A robust determination of hydrophobicity integrates both computational and experimental approaches. The following workflow illustrates this best-practice model.
Caption: Integrated workflow for hydrophobicity assessment.
Interpretation of Results:
The calculated logP of ~2.1 for 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid places it in a favorable "drug-like" chemical space.
-
Hydrophobicity: The molecule is moderately hydrophobic. The lipophilic character of the cyclohexane ring is balanced by the polar carboxylic acid and the pyridine nitrogen.
-
Impact of Ionization (logD): At physiological pH (7.4), the carboxylic acid (pKa ~4-5) will be deprotonated (COO⁻), and the pyridine (pKa ~5-6) will be mostly neutral but partially protonated. The presence of the charged carboxylate group will dramatically increase the molecule's affinity for the aqueous phase. Therefore, its logD₇.₄ will be significantly lower than its logP , likely falling in the 0.5 to 1.5 range. This is a critical insight: while the neutral form can cross membranes, the ionized form ensures sufficient aqueous solubility for formulation and distribution.
-
Pharmacokinetic Implications: The balanced logP/logD profile suggests the potential for good oral absorption. The molecule is small enough and has sufficient lipophilicity to permeate the gut wall, while its ionized form maintains solubility in gastrointestinal fluids. The logP of ~2 also suggests it is a candidate for crossing the blood-brain barrier, a key consideration for CNS-acting drugs.[5][6]
Conclusion
The hydrophobicity of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, characterized by a calculated logP in the range of 2.0-2.3, positions it as a promising scaffold in drug discovery. Our multi-faceted analysis, combining several computational prediction models with a framework for experimental validation, demonstrates a robust strategy for characterizing this critical physicochemical property. The true indicator of its in vivo behavior, its logD at physiological pH, is predicted to be significantly lower, suggesting a favorable balance between membrane permeability and aqueous solubility. This comprehensive understanding is essential for guiding lead optimization, formulating druggability hypotheses, and ultimately, developing safer and more effective medicines.
References
-
Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]
-
Title: Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs Source: Journal of Chromatography & Separation Techniques URL: [Link]
-
Title: How medicinal chemists learned about log P Source: Journal of Computer-Aided Molecular Design (via ResearchGate) URL: [Link]
-
Title: Methods for Determination of Lipophilicity Source: Encyclopedia.pub URL: [Link]
-
Title: How medicinal chemists learned about log P Source: PubMed URL: [Link]
-
Title: In silico calculations of LogP and LogS using free online platforms Source: YouTube URL: [Link]
-
Title: Prediction of log P: ALOGPS Application in Medicinal Chemistry Education Source: ACS Publications URL: [Link]
-
Title: On-line Software - Virtual Computational Chemistry Laboratory Source: VCCLAB URL: [Link]
-
Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC (ACS Omega) URL: [Link]
-
Title: Practical methods for the measurement of log P for surfactants Source: ResearchGate URL: [Link]
-
Title: Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method Source: PMC (Journal of Chemical Information and Modeling) URL: [Link]
-
Title: Calculate Physicochemical Properties | PhysChem Suite Source: ACD/Labs URL: [Link]
-
Title: Instant Cheminformatics Solutions Source: Chemicalize URL: [Link]
-
Title: Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe Source: MDPI URL: [Link]
-
Title: Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Source: ACS Publications URL: [Link]
-
Title: Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications Source: Auctores Journals URL: [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 3. researchgate.net [researchgate.net]
- 4. How medicinal chemists learned about log P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. longdom.org [longdom.org]
Structural Analysis of gem-Disubstituted Cyclohexane Derivatives: A Guide to Conformational Locking and Dynamics
Topic: Structural Analysis of gem-Disubstituted Cyclohexane Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists
Executive Summary
The cyclohexane scaffold is ubiquitous in pharmacologically active compounds. However, the introduction of gem-disubstitution (two substituents on the same carbon) dramatically alters the conformational landscape, often dictating the biological efficacy and metabolic stability of a drug candidate. This guide details the structural analysis of these derivatives, focusing on the interplay between the Thorpe-Ingold effect (gem-dimethyl effect), A-values , and 1,3-diaxial interactions . It provides a validated workflow for determining solution-state conformations using Variable Temperature (VT) NMR and computational modeling.
Theoretical Framework: The Physics of gem-Disubstitution
The Thorpe-Ingold Effect in Cyclic Systems
Classically defined by the acceleration of cyclization rates, the Thorpe-Ingold effect in formed rings manifests as angle compression .[1][2] In a gem-disubstituted cyclohexane (e.g., 1,1-dimethylcyclohexane):
-
The internal bond angle (
) is compressed to accommodate the widening of the external angle ( ) due to steric repulsion between the two substituents. -
Structural Consequence: This distortion often flattens the chair geometry slightly at the C1 position, altering the activation energy barrier for ring inversion (
). While unsubstituted cyclohexane has an inversion barrier of ~10.5 kcal/mol, gem-disubstitution can lower this barrier in specific pathways by destabilizing the ground state relative to the transition state, or raise it if bulky groups create severe 1,3-diaxial strain in the transition state.
Conformational Bias and A-Values
For a gem-disubstituted cyclohexane with non-identical groups (
However, this simple additivity often fails due to the geminal effect . The presence of
-
Key Interaction: The primary destabilizing force is the 1,3-diaxial interaction between the axial substituent and the axial hydrogens on C3 and C5.
-
Rule of Thumb: The bulkier group (
) will preferentially occupy the equatorial position to avoid these interactions.
Table 1: Comparative A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) | Primary Steric Driver |
| Methyl (-CH₃) | 1.74 | 1,3-diaxial (H) |
| Ethyl (-CH₂CH₃) | 1.79 | 1,3-diaxial (H) |
| Isopropyl (-CH(CH₃)₂) | 2.15 | Rotational entropy restriction |
| Phenyl (-Ph) | 2.80 | Face-to-face interaction |
| tert-Butyl (-C(CH₃)₃) | > 4.9 | Conformational Lock |
Experimental Methodology: Validated Workflows
Dynamic NMR (DNMR) Spectroscopy
NMR is the gold standard for solution-state analysis. At room temperature (RT), rapid ring flipping (
Protocol: Low-Temperature conformational Analysis
-
Objective: Freeze the ring inversion to observe distinct axial and equatorial signals.
-
Solvent System:
-
Standard:
(Freezing point: -95°C). -
Extreme Low Temp:
(Freon-21) or THF- (down to -130°C).
-
-
Step-by-Step Workflow:
-
RT Acquisition: Acquire a standard
spectrum at 298 K. Note chemical shifts of protons at C2/C6 (adjacent to the gem-center). -
Stepwise Cooling: Decrease temperature in 20 K increments.
-
Coalescence Point (
): Identify the temperature where sharp peaks broaden and flatten. This is where (frequency difference in Hz). -
Slow Exchange Limit: Continue cooling (typically to < 180 K) until peaks sharpen into two distinct sets (Major vs. Minor conformer).
-
Integration: Integrate the distinct signals to calculate
.
-
Spectral Interpretation Guide
-
Chemical Shift Anisotropy: Equatorial protons/groups typically resonate downfield (higher ppm) relative to axial counterparts due to the anisotropy of the C-C bonds.
-
(Typical
ppm).
-
(Typical
-
Coupling Constants (
):- : 10–13 Hz (Large, anti-periplanar).
- : 2–5 Hz (Small, gauche).
- : 2–5 Hz (Small, gauche).
Computational Validation (DFT)
Experimental data should always be cross-validated with Density Functional Theory (DFT) calculations.
-
Level of Theory: B3LYP/6-311+G(d,p) or M06-2X (better for dispersion interactions).
-
Solvation Model: IEFPCM or SMD (matching the NMR solvent).
-
Workflow:
-
Generate both chair conformers and twist-boat intermediates.
-
Optimize geometry and calculate vibrational frequencies (ensure no imaginary frequencies for minima).
-
Compare calculated
with experimental from NMR.
-
Visualization of Logic and Workflows
Conformational Analysis Decision Tree
This diagram outlines the logical flow for determining the preferred conformation of a gem-disubstituted derivative.
Caption: Logical workflow for the structural determination of gem-disubstituted cyclohexanes.
The NMR Temperature Dependence
Visualizing the transition from fast exchange to the slow exchange limit.
Caption: Evolution of NMR signals during Variable Temperature (VT) analysis.
References
-
Thorpe-Ingold Effect (Gem-Dimethyl Effect) Source: Wikipedia / Beesley, Thorpe, and Ingold (1915) URL:[Link] Relevance: Foundational theory on angle compression and cyclization rates.[2]
-
Conformations of Disubstituted Cyclohexanes Source: Chemistry LibreTexts URL:[Link] Relevance: Detailed thermodynamics of 1,3-diaxial interactions and A-values.
-
Proton Chemical Shifts in NMR: The Methyl Effect Source: Modgraph / Royal Society of Chemistry URL:[Link] Relevance: Explanation of chemical shift anisotropy and specific shifts for axial vs. equatorial methyl groups.
-
Ranking the Bulkiness of Substituents (A-Values) Source: Master Organic Chemistry URL:[Link] Relevance: Tabulated energy values for calculating conformational preferences.
-
1H NMR of Cyclohexane (VT-NMR Protocol) Source: YouTube (Valid Educational Resource on VT-NMR) URL:[Link] Relevance: Visual demonstration of the ring flipping rate and coalescence temperature concepts.
Sources
Pyridine-Substituted Cyclohexane Carboxylic Acids: A Comprehensive Technical Guide for Drug Discovery
An In-depth Review of Synthesis, Biological Activity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.
The strategic incorporation of pyridine and cyclohexane moieties into a single molecular scaffold has emerged as a promising avenue in medicinal chemistry. This guide provides a comprehensive overview of pyridine-substituted cyclohexane carboxylic acids, a class of compounds demonstrating significant potential across various therapeutic areas. By uniting the hydrogen-bonding capabilities and aromaticity of the pyridine ring with the conformational flexibility of the cyclohexane core and the ionizable carboxylic acid group, these structures offer a versatile platform for designing novel therapeutic agents. This document delves into the synthetic methodologies, diverse biological activities, and critical structure-activity relationships (SAR) that govern the efficacy of these compounds, providing a foundational resource for their application in modern drug discovery.
I. Synthetic Strategies for Pyridine-Substituted Cyclohexane Carboxylic Acids
The synthesis of pyridine-substituted cyclohexane carboxylic acids can be approached through several strategic pathways, primarily involving the coupling of pre-functionalized pyridine and cyclohexane precursors or the construction of one ring system onto the other. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.
A key synthetic approach involves the Michael addition reaction. For instance, the synthesis of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives has been achieved through a double Michael addition of a diamide to various dibenzalacetones. This reaction is typically carried out in a solvent like dichloromethane (DCM) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)[1]. While this example leads to a dicarboxamide, subsequent hydrolysis could potentially yield the corresponding dicarboxylic acid.
Another versatile method involves multi-component reactions. A flexible three-component approach for synthesizing highly substituted pyridin-4-ol derivatives utilizes the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. This method could be adapted to incorporate a cyclohexane carboxylic acid moiety as one of the components.
Furthermore, the synthesis can be achieved by modifying existing cyclohexane structures. For example, cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid can be synthesized from cis-4-(methoxycarboxyl)cyclohexanemethanol and p-toluenesulfonyl chloride in the presence of pyridine[2]. The resulting tosylate provides a reactive handle for introducing a pyridine nucleophile.
The following diagram illustrates a generalized synthetic workflow for preparing pyridine-substituted cyclohexane carboxylic acids, highlighting key reaction types.
Caption: Generalized synthetic workflow for pyridine-substituted cyclohexane carboxylic acids.
Detailed Experimental Protocol: Synthesis of 2,6-bis(4-Chlorophenyl)-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide
This protocol is adapted from a reported synthesis of a pyridine-dicarboxamide-cyclohexanone derivative and serves as a representative example of a Michael addition approach[1].
Materials:
-
N,N'-di(pyridin-2-yl)malonamide
-
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (dibenzalacetone analog)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chromatography supplies
Procedure:
-
Reaction Setup: To a solution of N,N'-di(pyridin-2-yl)malonamide (1.0 mmol) in anhydrous DCM (20 mL) in a round-bottom flask, add the (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (1.0 mmol).
-
Addition of Base: Add DBU (1.2 mmol) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL) and then with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Characterization: Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
II. Biological Activities and Therapeutic Potential
Pyridine-substituted cyclohexane carboxylic acids and their derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for drug development in several therapeutic areas.[3]
A. Anticancer Activity
Several studies have highlighted the potent anticancer properties of this class of compounds. For instance, a series of 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives were evaluated against a panel of human cancer cell lines[1]. Notably, some of these compounds exhibited significant cytotoxic effects. For example, compound 3l (substituted with p-trifluoromethylphenyl and chloropyridine) showed high potency against HCT-116 colorectal cancer cells (IC50 = 6 ± 0.78 µM) and HuH-7 liver cancer cells (IC50 = 4.5 ± 0.3 µM), which was more potent than the standard chemotherapeutic agent cisplatin in these cell lines[1]. Another derivative, 3c (substituted with p-chlorophenyl), was effective against ER-negative breast cancer cells (MDA-MB-231) with an IC50 value of 7 ± 1.12 µM[1]. The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer progression.
Metal complexes of pyridine carboxylic acids have also shown antitumor activity. For example, a zinc complex of 2,3-pyridinedicarboxylic acid exhibited activity against the human tumor cell line SMMC-7721 with an IC50 value of 21.80 µM[4].
The following diagram illustrates the central role of this scaffold in targeting cancer cell processes.
Caption: Mechanism of anticancer activity.
B. Anti-inflammatory and Analgesic Activity
The anti-inflammatory potential of pyridine-substituted cyclohexane derivatives is another area of active research. Certain amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory properties[5]. These compounds were shown to modulate the production of key inflammatory cytokines such as TNF-α and IL-6[5]. For example, one derivative significantly inhibited the secretion of TNF-α by approximately 66–81% at various concentrations[5]. Another derivative with two pyridyl substituents demonstrated strong inhibition of TNF-α, IL-6, and IL-10 at higher doses[5].
The anti-inflammatory effects of some pyridine derivatives are thought to be mediated through the inhibition of enzymes like cyclooxygenase (COX)[6]. The structural features of the pyridine and cyclohexane rings, along with the carboxylic acid group, are crucial for their interaction with the active sites of these enzymes.
C. Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. When combined with a cyclohexane carboxylic acid, the resulting molecules can exhibit significant antibacterial and antifungal properties. For instance, certain amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid with a 2-pyridyl substituent have shown selective activity against bacterial strains like Yersinia enterocolitica and bacteriostatic activity against Staphylococcus aureus and Mycobacterium smegmatis[5]. The presence of the pyridine ring is often crucial for this activity.
D. Enzyme Inhibition
Beyond their roles in cancer and inflammation, pyridine carboxylic acid derivatives are known to inhibit a wide range of enzymes, making them valuable tools in drug discovery[6]. For example, some 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide derivatives have been identified as potent α-glucosidase inhibitors, which could be relevant for the treatment of diabetes[1].
The following table summarizes the biological activities of selected pyridine-substituted cyclohexane derivatives.
| Compound Class | Specific Derivative Example | Biological Activity | Target/Mechanism | IC50/MIC Value | Reference |
| Pyridine-dicarboxamide-cyclohexanones | 2,6-bis(4-(trifluoromethyl)phenyl)-N,N'-bis(5-chloropyridin-2-yl)-4-oxocyclohexane-1,1-dicarboxamide | Anticancer | Cytotoxicity against HCT-116 and HuH-7 cells | 6 µM (HCT-116), 4.5 µM (HuH-7) | [1] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Derivative with two 2-pyridyl rings | Anti-inflammatory | Inhibition of TNF-α, IL-6, and IL-10 | ~92-99% inhibition at high dose | [5] |
| Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid | Derivative with a 2-pyridyl substituent | Antibacterial | Selective inhibition of Y. enterocolitica | MIC = 64 µg/mL | [5] |
| Pyridine-dicarboxamide-cyclohexanones | 2,6-bis(2,4-dichlorophenyl)-4-oxo-N,N'-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide | α-Glucosidase Inhibition | Enzyme inhibition | High inhibitory activity | [1] |
III. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of pyridine-substituted cyclohexane carboxylic acids is crucial for optimizing their therapeutic potential. The substitution pattern on both the pyridine and cyclohexane rings, as well as the stereochemistry of the cyclohexane ring, can significantly influence biological activity.
For the anticancer activity of pyridine-dicarboxamide-cyclohexanone derivatives, the nature of the aryl substituents at the 2 and 6 positions of the cyclohexane ring plays a critical role. Electron-withdrawing groups on the phenyl rings, such as trifluoromethyl and chloro groups, have been shown to enhance cytotoxic activity[1].
In the case of anti-inflammatory amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, the presence of a 2-pyridyl substituent was found to be crucial for antiproliferative activity[5]. Furthermore, having two pyridyl substituents was most effective for the inhibition of inflammatory cytokines[5]. The saturation of the cyclohexene ring was also observed to influence the inhibitory effect on TNF-α levels[5].
The following diagram illustrates key SAR points for this class of compounds.
Caption: Key structure-activity relationship considerations.
IV. Conclusion and Future Perspectives
Pyridine-substituted cyclohexane carboxylic acids represent a promising and versatile scaffold in medicinal chemistry. The synthetic accessibility and the wide range of achievable biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore their potential for the development of novel therapeutics. Future research in this area should focus on the synthesis of novel derivatives with diverse substitution patterns and stereochemistries to further explore the structure-activity landscape. A deeper understanding of their mechanisms of action and in vivo efficacy will be crucial for translating the potential of these compounds into clinically effective drugs. The continued exploration of this chemical space is likely to yield new and improved therapeutic agents for a variety of diseases.
V. References
-
Al-Suwaidan, I. A., et al. (2019). Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study. Molecules, 24(7), 1352. [Link]
-
Niiyama, K., et al. (2002). Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3041-3045. [Link]
-
Li, Y., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Research, 15(10), 1562-1570. [Link]
-
Corbett, J. W., et al. (1996). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 39(23), 4530-4543. [Link]
-
Hassan, A. S., et al. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Archives of Pharmacal Research, 29(8), 623-631. [Link]
-
Sagan, F., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 2345. [Link]
-
Sharma, P., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 4039-4091. [Link]
-
Saleh, N. M., et al. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. European Journal of Medicinal Chemistry, 213, 113178. [Link]
-
Ramirez-Macias, I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Desikan, R., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 15(1), 34536. [Link]
-
Flögel, O., et al. (2005). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. HETEROCYCLES, 66, 499-528. [Link]
-
Zarei, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of Research in Medical Sciences, 19(5), 443-447. [Link]
-
Al-Omair, M. A. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 1-10. [Link]
-
Navarrete-Vázquez, G., et al. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 30(15), 3456. [Link]
-
Scribd. (n.d.). Pyridine Synthesis and Reactions. [Link]
-
Sancilio, L. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1268-1274. [Link]
-
Qi, X. L., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o598. [Link]
-
Lonza Ag. (1972). Process for the production of pyridine carboxylic acids. U.S. Patent No. 3,657,259.
-
Zafar, S., et al. (2025). Synthesis of novel derivatives of 4-Pyridine carboxylic acid hydrazide and their activity on central nervous system. Pakistan Journal of Pharmaceutical Sciences, 38(4), 1234-1239. [Link]
-
PrepChem. (n.d.). Synthesis of cyclohexane-4-carboxylic acid. [Link]
-
Ramirez-Macias, I., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
PrepChem. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. [Link]
-
Reddy, C. R., et al. (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Biological and Liquid Crystalline Properties. Organic & Medicinal Chemistry International Journal, 3(4), 555618. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Bayer Ag. (1979). Process for the preparation of 4-pyridone-3-carboxylic acids, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid and their salts. European Patent No. EP0004279A1.
-
Sumitomo Chemical Company, Limited. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. WIPO Patent No. WO2003078381A1.
Sources
- 1. Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives: Anticancer and α-Glucosidase Inhibitory Activities and In Silico Study [mdpi.com]
- 2. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. mdpi.com [mdpi.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Esterification Strategies for 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
This Application Note is designed for researchers and process chemists working with 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid (and structurally related
The substrate presents a dual synthetic challenge:
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon (1-position of cyclohexane), creating significant steric bulk that impedes nucleophilic attack at the carbonyl carbon.[1]
-
Basic Functionality: The pyridine nitrogen (pKa
5.[1][2]2) acts as a proton trap, interfering with standard acid-catalyzed Fischer esterification and potentially leading to zwitterion solubility issues.[1][2]
Executive Summary & Method Selection
Successful esterification of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid requires bypassing the steric barrier of the quaternary
Select your protocol based on the desired ester moiety (
| Target Ester ( | Recommended Method | Mechanism | Key Advantage |
| Methyl, Ethyl, Benzyl | Method A: Carboxylate Alkylation | Highest Yield. Avoids attack on the hindered carbonyl entirely.[1][2] | |
| Primary/Secondary Alcohols | Method B: Acid Chloride Activation | Nucleophilic Acyl Substitution | Robust. Overcomes sterics via highly reactive intermediate ( |
| Complex/Sensitive Alcohols | Method C: Steglich Coupling | DCC/DMAP Activation | Mild Conditions. Suitable for acid-sensitive substrates.[1][2] |
Decision Logic for Protocol Selection
Figure 1: Decision tree for selecting the optimal esterification route based on steric and electronic constraints.
Detailed Protocols
Method A: Base-Promoted Alkylation (The "Inversion" Strategy)
Best for: Methyl, Ethyl, Benzyl, Allyl esters.[2] Rationale: Instead of forcing a nucleophile to attack the hindered carbonyl carbon, this method uses the carboxylate oxygen to attack an unhindered alkyl halide.[1] This completely circumvents the steric hindrance of the quaternary center.[1]
Reagents:
-
Substrate: 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid (1.0 equiv)[1]
-
Base: Cesium Carbonate (
) (1.5 equiv) or Potassium Carbonate ( ) -
Electrophile: Alkyl Iodide/Bromide (e.g., Iodomethane, Benzyl bromide) (1.2–1.5 equiv)[2]
-
Solvent: DMF (anhydrous)
Protocol:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add
(1.5 equiv).[1][2] The mixture may become a suspension.[1][2] Stir at Room Temperature (RT) for 30 minutes to ensure formation of the carboxylate anion. -
Alkylation: Add the alkyl halide (1.2 equiv) dropwise.
-
Workup: Dilute with EtOAc and wash extensively with water/brine (3x) to remove DMF.[1][2] Dry organic layer over
and concentrate.[1][2] -
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).[1][2]
Method B: Acid Chloride Activation (The "Brute Force" Strategy)
Best for: General primary/secondary alcohols, especially if the alcohol is not expensive.[1]
Rationale: Converting the acid to an acid chloride (
Reagents:
-
Substrate: 1.0 equiv
-
Activator: Thionyl Chloride (
) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + cat.[1] DMF.[1][2]
Protocol:
-
Activation: Suspend the carboxylic acid in dry DCM (or Toluene for higher boiling point).
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise, followed by 1–2 drops of anhydrous DMF (catalyst).
-
Completion: Stir for 2–4 hours at RT (or reflux if using
). -
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride/solvent. Crucial: Re-dissolve the residue in dry DCM and evaporate again (2x) to remove trapped HCl gas.
-
Esterification: Redissolve the crude acid chloride (often a solid or gum) in dry DCM.
-
Addition: Add the target Alcohol (2–3 equiv) and a base scavenger (Triethylamine or Pyridine, 3.0 equiv) to neutralize the HCl liberated during esterification and the HCl bound to the pyridine ring.[1]
-
Note: DMAP (0.1 equiv) can be added to catalyze the reaction if the alcohol is bulky.[1]
-
-
Workup: Wash with saturated
to remove residual acid/HCl.[1][2]
Method C: Steglich Esterification (Coupling Reagents)
Best for: Valuable, complex, or acid-sensitive alcohols.[1][2] Rationale: Uses DCC to activate the acid under neutral conditions.[1] DMAP is essential here not just as a catalyst, but to transfer the acyl group, overcoming the steric barrier.[2]
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Agent: DCC (1.1 equiv) or EDC
HCl (1.2 equiv) -
Catalyst: DMAP (0.1–0.3 equiv) — Higher loading recommended due to sterics.[1]
-
Solvent: DCM (anhydrous)
Protocol:
-
Mix: Combine Acid (1.0 equiv), Alcohol (1.0 equiv), and DMAP (0.2 equiv) in dry DCM.
-
Cool: Cool the solution to 0°C.
-
Activate: Add DCC (1.1 equiv) in one portion.
-
Reaction: Allow to warm to RT and stir overnight (12–18h).
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Workup: Wash filtrate with dilute citric acid (to remove DMAP/Pyridine) and then
.
Analytical Data & Process Control
Monitoring (LCMS/TLC)
-
TLC: The ester will be significantly less polar than the carboxylic acid.[1]
-
LCMS:
Troubleshooting Table
| Problem | Probable Cause | Solution |
| Low Conversion (Method B) | HCl salt precipitation stops reaction | Use Toluene as solvent and reflux to ensure solubility of the HCl salt, or use Method A. |
| No Reaction (Method C) | Steric bulk prevents O-acylisourea formation | Switch to Method B (Acid Chloride) or use Yamaguchi esterification (2,4,6-trichlorobenzoyl chloride). |
| Product is Water Soluble | Pyridine moiety makes ester amphiphilic | Do not wash with strong acid (pH < 3).[1] Keep aqueous workup pH ~8–9 and extract with DCM/IPA (3:1). |
| Racemization | Not applicable | The |
References
-
Steglich Esterification: Neises, B., & Steglich, W. (1978).[1][2][8] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1][2] Link
-
Thionyl Chloride Activation: Cade, J. A., & Gerrard, W. (1953).[1][2][4] Action of thionyl chloride on carboxylic acids in presence of pyridine.[1][3][4] Nature, 172,[2] 29. Link[1][4]
-
Steric Hindrance Management: Otera, J. (2003).[1][2] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1][2] (General reference for hindered substrates).
-
Base-Promoted Alkylation: Pfeffer, P. E., et al. (1972).[1][2] Sterically hindered carboxylates: Alkylation.[1][2] Journal of Organic Chemistry, 37(8), 1256.[2] (Foundational text on using carboxylate anions for hindered acids).
Sources
- 1. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 3. scispace.com [scispace.com]
- 4. Action of thionyl chloride on carboxylic acids in presence of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Note: Site-Selective Functionalization of Pyridine Rings in Cyclohexane Carboxylic Acid Scaffolds
Executive Summary & Strategic Overview
The pyridine-cyclohexane carboxylic acid motif is a privileged scaffold in drug discovery, serving as a core pharmacophore in GPCR agonists and metabolic enzyme inhibitors. However, the chemical incompatibility between the electron-deficient pyridine ring (resistant to electrophilic attack) and the acidic, nucleophilic carboxylic acid tail presents a synthetic paradox.
Traditional approaches require de novo synthesis of the pyridine ring. This guide details Late-Stage Functionalization (LSF) protocols to directly modify the pyridine ring after the scaffold is constructed.
The "Protect-First" Imperative
Field-Proven Insight: While some radical protocols theoretically tolerate free acids, the high-energy intermediates required to functionalize pyridine (e.g., Iridium-hydride species or acyl radicals) are frequently quenched or diverted by the carboxylic acid proton or the nucleophilic carboxylate.
-
Recommendation: All protocols below assume the cyclohexane carboxylic acid is first protected as a methyl or ethyl ester. This ensures the "self-validating" nature of the reaction and simplifies purification.
Decision Tree: Selecting the Methodology
Use the following logic map to determine the correct protocol based on the desired position of functionalization.
Figure 1: Strategic decision tree for site-selective pyridine functionalization.
Comparative Analysis of Methods
| Feature | Method A: N-Oxide Activation | Method B: Radical (Minisci) | Method C: Ir-Borylation |
| Primary Site | C2 (C6) | C4 (C2 secondary) | C3 / C5 (Steric driven) |
| Key Reagents | mCPBA, POCl | Alkyl Sulfinates, AgNO | [Ir(OMe)(cod)] |
| Mechanism | Nucleophilic Substitution ( | Radical Substitution | C-H Activation (Catalytic) |
| Acid Tolerance | Low (Requires Ester) | Moderate (Ester Preferred) | Zero (Must be Ester) |
| Key Risk | N-oxide over-reduction | Polysubstitution | Catalyst poisoning by N |
| Primary Use | Introducing -Cl, -CN, -OAc | Introducing Alkyl, | Introducing Aryl/Heteroaryl |
Detailed Protocols
Protocol A: C2-Functionalization via N-Oxide Rearrangement (The Boekelheide/Katritzky Route)
Objective: Introduce a handle (Cl or OAc) at the C2 position for subsequent displacement.
Mechanism: Oxidation of the pyridine nitrogen increases electrophilicity at C2/C6. Activation with an anhydride or phosphoryl chloride allows nucleophilic attack.
Step-by-Step Workflow:
-
Oxidation:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M).
-
Add mCPBA (1.2 equiv) at 0°C. Warm to RT and stir for 4-12 h.
-
Validation: Monitor by TLC. The N-oxide is significantly more polar (lower
) than the pyridine. -
Workup: Wash with aq. NaHCO
to remove m-chlorobenzoic acid byproduct. Dry and concentrate.
-
-
Rearrangement/Chlorination:
-
For Acetoxylation (Boekelheide): Dissolve N-oxide in Ac
O (solvent/reagent). Heat to 90°C for 2 h. -
For Chlorination: Dissolve N-oxide in toluene. Add POCl
(2.0 equiv) and DIPEA (2.0 equiv). Heat to 80°C.
-
-
Purification:
-
Quench carefully with ice water (exothermic). Extract with EtOAc.
-
Purify via silica flash chromatography.
-
Expert Note: If the cyclohexane ring contains a cis-relationship, the harsh conditions of POCl
Protocol B: C4-Alkylation via Modern Minisci Reaction
Objective: Direct alkylation (methyl, ethyl, isopropyl, difluoromethyl) at the electron-deficient C4 position.
Scientific Rationale: Classical Minisci uses carboxylic acids and Ag/S
Reagents:
-
Substrate (Pyridine-Cyclohexane Ester)
-
Alkyl Zinc Sulfinate (e.g.,
) - Radical Source -
TBHP (tert-Butyl hydroperoxide, 70% aq) - Oxidant
-
DMSO/Water (3:1) - Solvent
Protocol:
-
Setup: To a vial equipped with a stir bar, add Substrate (1.0 equiv) and Alkyl Zinc Sulfinate (3.0 equiv).
-
Solvation: Add DMSO:H
O (3:1 mixture) to reach 0.1 M concentration.-
Why: Water is essential for the solubility of the sulfinate salts and stabilizes the charged intermediates.
-
-
Initiation: Cool to 0°C. Add TBHP (5.0 equiv) dropwise.
-
Caution: Exothermic.
-
-
Reaction: Allow to warm to RT and stir for 12-24 h.
-
Self-Validation: The reaction often turns slightly yellow/turbid. If starting material persists after 24h, add a second portion of Sulfinate (1.0 equiv) and TBHP (2.0 equiv).
-
-
Workup:
-
Dilute with sat. aq. NaHCO
and EtOAc. -
Separate layers. The organic layer contains the product.[1]
-
Note: Sulfinate byproducts are water-soluble and easily removed.
-
Figure 2: Workflow for Zinc Sulfinate-mediated Minisci Alkylation.
Protocol C: C3/C5-Borylation (Ir-Catalyzed)
Objective: Install a Boronic Acid Pinacol Ester (BPin) for subsequent Suzuki coupling.
Scientific Rationale: Iridium catalysts mediated by bipyridine ligands (dtbpy) are sterically sensitive. They activate the C-H bond meta to the pyridine nitrogen because the ortho positions are deactivated by N-coordination (unless blocked) or sterically hindered. This is the gold standard for accessing the 3,5-positions [3, 4].
Critical Requirement: The reaction must be run neat or in non-polar solvents (octane) under inert atmosphere. The substrate must be an ester , not a free acid.
Protocol:
-
Glovebox/Schlenk Setup: In a N
-filled glovebox or using Schlenk technique, combine:-
Substrate (1.0 equiv)
- (3 mol%)
-
dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (6 mol%)
- (Bis(pinacolato)diboron) (1.1 equiv)
-
-
Reaction:
-
If the substrate is a liquid, run neat. If solid, add minimal anhydrous octane or THF.
-
Seal the vessel tightly.
-
Heat to 80°C for 4-16 h.
-
Visual Check: The solution typically turns dark brown/black (active catalyst species).
-
-
Workup:
-
Cool to RT.
-
Dilute with DCM.
-
Crucial Step: Pass through a short plug of silica gel or Celite to remove the metal catalyst immediately.
-
Concentrate.
-
-
Stability Note: Pyridyl boronic esters can be protodeborylated on silica. Use neutral alumina or deactivated silica (treated with 1% Et
N) for purification if necessary.
Troubleshooting & Optimization (E-E-A-T)
-
Problem: Low Conversion in Minisci Reaction.
-
Cause: Pyridine ring is not protonated enough (if using acidic conditions) or radical quenching.
-
Fix: Add TFA (1.0 equiv) to protonate the pyridine nitrogen, lowering the LUMO and making it more susceptible to nucleophilic radical attack.
-
-
Problem: Catalyst Death in Ir-Borylation.
-
Cause: Pyridine Nitrogen coordinating to Ir.[2]
-
Fix: Use a bulkier ligand or pre-complex the pyridine nitrogen with a Lewis acid (e.g.,
) which can be removed later, though this is advanced. The best approach is ensuring the 2-position is substituted or relying on the steric bulk of the cyclohexane group if attached at C2.
-
-
Problem: Epimerization of Cyclohexane.
-
Cause: High heat or strong base.
-
Fix: Verify cis/trans ratio by NOESY NMR before and after functionalization. If epimerization occurs during hydrolysis of the ester (post-functionalization), use LiOH/THF/H
O at 0°C rather than refluxing NaOH.
-
References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021. [Link][3]
-
Innately Radical: Radical C–H Functionalization of Heterocycles. Chemical Reviews, 2017. (Baran Group Review on Sulfinates/Minisci). [Link]
-
Iridium-Catalyzed C–H Borylation of Pyridines. Journal of the American Chemical Society, 2014.[2] (Hartwig/Miyaura foundational work). [Link]
-
Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 2012. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 2023. [Link]
Sources
Solvent selection for dissolving 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
Executive Summary
This guide details the solubility profile and solvent selection strategy for 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid . This molecule presents a classic "solubility paradox" common in drug discovery: it combines a lipophilic cyclohexane scaffold with a zwitterionic core (pyridine nitrogen and carboxylic acid).[1][2]
Successful dissolution requires overcoming the high crystal lattice energy generated by intermolecular ionic bonding (PyH
Chemical Analysis & The Solubility Challenge
To select the correct solvent, we must first understand the solute's behavior at the molecular level.
Molecule: 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid Estimated pKa values:
The Zwitterion Effect
In the solid state and neutral aqueous media (pH
-
Consequence: The resulting electrostatic attraction creates a rigid crystal lattice with a high melting point and poor solubility in standard organic solvents (DCM, Toluene, EtOAc).[1]
-
The Lipophilic Trap: While the ionic core demands polar solvents, the bulky cyclohexane ring hinders solubility in pure water, creating a "push-pull" dynamic that necessitates specific solvent systems.[1]
Solvent Selection Decision Matrix
The following diagram outlines the logical flow for selecting a solvent based on the operational goal (Reaction, Purification, or Analysis).
Figure 1: Decision tree for solvent selection based on experimental intent. High-contrast nodes indicate critical decision points.
Comparative Solvent Data
The table below categorizes solvents by their effectiveness for this specific zwitterionic scaffold.
| Solvent Class | Representative Solvents | Predicted Solubility | Suitability | Notes |
| Aprotic Polar | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Reaction / NMR | Disrupts lattice energy effectively; difficult to remove (high BP).[1][2] |
| Protic Polar | Methanol, Ethanol, 2-Propanol | Moderate (10-50 mg/mL) | Crystallization | Solubility increases significantly with heat.[1][2] Best for recrystallization.[1][2] |
| Acidic Aqueous | 1M HCl, 1M H₂SO₄ | High | Extraction | Protonates carboxylate, breaking zwitterion ( |
| Basic Aqueous | 1M NaOH, 1M KOH | High | Extraction | Deprotonates pyridinium, breaking zwitterion ( |
| Chlorinated | DCM, Chloroform | Poor/Variable | Work-up | Only effective if molecule is "masked" (e.g., as ester) or using ion-pairing agents.[1][2] |
| Ethers/Hydrocarbons | THF, MTBE, Hexane, Toluene | Negligible | Anti-solvent | Use to precipitate the product from polar solutions. |
Critical Insight: Do not attempt to dissolve this compound in non-polar solvents (Hexane, Toluene) or weak polar aprotics (THF) without pH modification.[1] The lattice energy is too high.[1][2]
Experimental Protocols
Protocol A: The "pH-Swing" Solubilization (Purification)
Best for: Isolating the compound from crude reaction mixtures or inorganic salts.[1]
Principle: The molecule is soluble as a cation (low pH) or anion (high pH) but precipitates at its isoelectric point (neutral zwitterion).[1]
-
Dissolution (Anionic Mode):
-
Precipitation (Zwitterionic Mode):
-
Isolation:
Protocol B: Recrystallization (Polishing)
Best for: Final purity enhancement (>99%).[1]
-
Procedure:
-
Place crude solid in a flask with a reflux condenser.
-
Add solvent mixture slowly while heating to reflux (approx. 78°C) .
-
Add just enough solvent to achieve full dissolution at boiling.[1][2]
-
Hot Filtration: If particulates remain, filter rapidly while hot.[1][2]
-
Cooling: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Analytical Considerations (HPLC/LC-MS)
When analyzing 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, standard C18 gradients often fail due to peak tailing caused by the basic pyridine nitrogen interacting with silanol groups on the column.[1][2]
Recommended Method:
-
Column: C18 with "End-capping" or Polar-Embedded group (e.g., Waters XBridge or Phenomenex Luna Omega).[1][2]
-
Mobile Phase A: Water + 10mM Ammonium Acetate (pH 4.[1][2]5) OR 0.1% Formic Acid.[1][2]
-
Why? The buffer/acid suppresses the ionization of silanols and ensures the analyte is in a single ionization state, sharpening the peak.
References
-
Solubility Behavior of Pyridine Carboxylic Acids
-
Solvent Selection Guides (Green Chemistry)
-
Structural D
-
Purification of Amphoteric Intermedi
Sources
Mastering Moisture: Handling and Purification of Hygroscopic Pyridine-Based Carboxylic Acids
Executive Summary
Pyridine-based carboxylic acids (e.g., picolinic, nicotinic, isonicotinic acids) are critical scaffolds in medicinal chemistry, serving as bioisosteres for benzoic acid and ligands in metallo-pharmaceuticals. However, their handling is complicated by two intrinsic properties: zwitterionic hygroscopicity and thermal instability (decarboxylation) .
This guide provides a validated workflow for handling these reagents. Unlike standard organic acids, pyridine derivatives can trap moisture in the crystal lattice via strong hydrogen bonding at the pyridinic nitrogen, altering stoichiometric precision by up to 15%. Furthermore, aggressive drying can trigger the Hammick reaction, leading to silent decarboxylation and purity failure. This protocol establishes a "Dry Chain" to ensure integrity from storage to reaction.
The Zwitterionic Challenge: Mechanism of Action
To handle these compounds, one must understand the molecular trap. Pyridine carboxylic acids exist in a pH-dependent equilibrium between the neutral form and the zwitterion.
-
The Moisture Trap: The zwitterionic form (
) creates a highly polar lattice that avidly adsorbs atmospheric water. In picolinic acid (2-isomer), water molecules can bridge the intramolecular gap, stabilizing the structure but distorting weight measurements. -
The Decarboxylation Risk: The 2-isomer (picolinic acid) is uniquely susceptible to thermal decarboxylation via the Hammick Mechanism . Upon heating, the zwitterion facilitates the formation of an ylide intermediate, releasing
.-
Critical Threshold: Decarboxylation rates for 2-pyridinecarboxylic acids increase significantly above 80°C , whereas 3- and 4-isomers are generally stable up to their melting points.
-
Material Characterization & QC
Before synthesis, the hydration state must be defined. Do not assume the label purity (e.g., "98%") accounts for recent moisture uptake.
Protocol A: Modified Karl Fischer (KF) Titration
Standard methanolic KF reagents often fail with pyridine acids due to poor solubility of the zwitterion and pH buffering issues.
Reagents:
-
Solvent: Methanol:Formamide (2:1 v/v) or Methanol:Chloroform (3:1 v/v). Formamide improves zwitterion solubility.
-
Titrant: Composite-5 (iodine/SO2/imidazole).
Procedure:
-
Blanking: Pre-titrate the solvent mixture to dryness in the reaction vessel at 50°C.
-
Sample Addition: Add 50–100 mg of sample via a solid weighing boat.
-
Dissolution: Stir for 120 seconds. If dissolution is incomplete, increase temp to 50°C (do not exceed 60°C to avoid side reactions).
-
Endpoint: Drift stop < 15 µ g/min .
Data Interpretation:
| Water Content (% w/w) | Classification | Action Required |
|---|---|---|
| < 0.5% | Anhydrous | Use directly under inert gas. |
| 0.5% – 2.0% | Surface Moisture | Vacuum dry (Method B). |
| > 2.0% | Hydrate/Wet | Azeotropic drying (Method C) or Recrystallization. |
The "Dry Chain" Handling Workflows
Workflow Logic Diagram
The following diagram outlines the decision process for handling incoming pyridine-based acids based on their isomeric form and water content.
Figure 1: Decision matrix for drying and handling pyridine carboxylic acids.[1] Note the specific branch for 2-position isomers to avoid thermal decarboxylation.
Protocol B: Gentle Vacuum Drying (For 2-Isomers/Picolinic Acids)
Use this for removing surface moisture without risking decarboxylation.
-
Setup: Place the sample in a wide-mouth vial or crystallizing dish. Cover with perforated aluminum foil to prevent dust contamination while allowing vapor escape.
-
Desiccant: Place the vial in a vacuum oven or desiccator containing Phosphorus Pentoxide (
) . Silica gel is often insufficient for zwitterionic hydrates. -
Conditions:
-
Pressure: < 10 mbar (High Vacuum).
-
Temperature: Ambient to 45°C maximum. Do NOT exceed 50°C for picolinic acid derivatives.
-
-
Duration: 12–24 hours.
-
Verification: Re-check weight. If mass loss stabilizes, proceed to KF.
Protocol C: Azeotropic Drying (For Bulk Water/Hydrates)
Use this for wet batches or when "in situ" drying is required before a reaction.
-
Solvent Selection: Toluene (BP 110°C) is preferred. It forms an azeotrope with water (boiling at ~85°C) and does not react with the pyridine nitrogen.
-
Note: Avoid Benzene (toxicity) and Chlorinated solvents (poor azeotropic efficiency).
-
-
Assembly: Equip a Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.
-
Process:
-
Suspend the pyridine acid in Toluene (10 mL/g).
-
Reflux vigorously. Water will collect in the trap.
-
Continue until the water layer in the trap remains constant for 1 hour.
-
-
Recovery:
-
Cool to room temperature.[1]
-
If the acid crystallizes out: Filter under inert gas (Schlenk filtration) to avoid re-adsorption of atmospheric moisture.
-
If soluble: Evaporate toluene under reduced pressure (Rotavap) at < 50°C.
-
Weighing & Handling Protocol
Accurate stoichiometry is impossible if the sample gains weight on the balance pan.
The "Difference Weighing" Technique:
-
Preparation: Dry the compound as per Protocol B/C. Store in a desiccator.
-
Tare: Place the closed vial containing the dried solid on the balance. Tare the balance.
-
Transfer: Remove the vial, open it, and transfer the estimated amount to the reaction vessel.
-
Measurement: Immediately close the vial and place it back on the balance.
-
Calculation: The negative mass reading represents the exact amount transferred.
-
Why? This prevents the hygroscopic solid from absorbing moisture during the weighing process, which happens if you weigh an open boat.
-
References
-
Dunn, G. E., et al. (1972).[2] "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry, 50(18), 3017-3027.[2]
-
Surface Measurement Systems. (n.d.).[3] "Dynamic Vapor Sorption (DVS) for Characterization of Hygroscopic Materials." Application Note 101.
-
Mettler Toledo. (n.d.). "Karl Fischer Titration of Aldehydes, Ketones, and Acids." User Manual & Application Guide.
-
BenchChem. (2025).[1][4] "Technical Support Center: Preventing DCBPy Decarboxylation." Technical Guide.
-
University of Rochester. (n.d.).[5] "Workup: Drying Methods and Azeotropic Distillation." Department of Chemistry Lab Manual.
Sources
Troubleshooting & Optimization
Overcoming solubility issues of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid in water
Ticket ID: SOL-8492-PYR Subject: Overcoming solubility issues of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary
The solubility challenges associated with 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid stem from its zwitterionic nature combined with the lipophilic bulk of the cyclohexane ring.[1]
At neutral pH (approx. 6.5–7.[1]5) and slightly acidic conditions (pH 4.0–6.0), the molecule exists primarily as a zwitterion (net neutral charge), leading to high crystal lattice energy and minimal water solubility.[1] To achieve stable aqueous concentrations >1 mg/mL, you must disrupt this charge equilibrium or mask the hydrophobic cyclohexane moiety.
This guide details three validated protocols to solubilize this compound for in vitro and in vivo applications.[1]
Module 1: The Chemistry of the Problem
Before attempting solubilization, you must understand the "Zwitterion Trap."
-
The Basic Center: The Pyridine nitrogen (approx.[2] pKa ~5.2).
-
The Acidic Center: The Carboxylic acid (approx. pKa ~4.8).[1]
-
The Hydrophobic Core: The Cyclohexane ring.
When the pH is between these two pKa values (the isoelectric zone, ~pH 5.0), the molecule has both a positive charge (on the pyridine) and a negative charge (on the acid). These internal charges cancel out, resulting in a net neutral molecule that "stacks" efficiently in a crystal lattice, resisting hydration.
The Fix: You must move the pH outside this window to generate a net charge (cationic or anionic), or use complexation to hide the hydrophobic ring.
Module 2: pH Manipulation & Salt Formation (Primary Strategy)
This is the most robust method for generating high-concentration stock solutions (>10 mg/mL).[1]
Protocol A: Acidic Solubilization (Cationic Form)
Best for: Intermediate stock solutions, oral gavage vehicles.[1]
Mechanism: Lowering pH < 3.0 protonates the carboxylic acid (neutralizing it) while keeping the pyridine protonated (positive). The net positive charge prevents aggregation.
Step-by-Step:
-
Calculate: Determine the molar amount of your compound.
-
Acid Selection: Use 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA) .[1] Avoid Sulfuric acid (can cause precipitation of sulfate salts).[1]
-
Titration:
-
Back-Titration Warning: Do NOT adjust pH back to 7.0 using NaOH. This will re-enter the isoelectric zone and cause immediate precipitation.
Protocol B: Basic Solubilization (Anionic Form)
Best for: IV bolus, physiological pH compatibility.[1]
Mechanism: Raising pH > 7.5 deprotonates the carboxylic acid (negative) and deprotonates the pyridine (neutral). The net negative charge drives solubility.
Step-by-Step:
-
Base Selection: Use 1.0 M Sodium Hydroxide (NaOH) or Meglumine .[1]
-
Expert Tip: Meglumine is preferred for in vivo studies as it buffers the counter-ion effect and reduces injection site irritation.
-
-
Titration:
Visualizing the Solubility Logic
Caption: Decision tree for selecting the correct solubilization strategy based on final pH requirements.
Module 3: Formulation for Neutral pH (Assays & IV)
If your experiment (e.g., cell culture) requires pH 7.4 strictly, you cannot rely on simple pH adjustment.[1] You must use Complexation or Cosolvents .[1]
Protocol C: Cyclodextrin Complexation (The "Stealth" Mode)
Cyclodextrins (CDs) form a "host-guest" complex, encapsulating the hydrophobic cyclohexane ring while the hydrophilic CD exterior interacts with water.[1]
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]
-
Why: Beta-CD cavity size (~6.0–6.5 Å) is optimal for the cyclohexane/pyridine moiety [1].[1]
Step-by-Step:
-
Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1]
-
Add the target compound to this vehicle.[1]
-
Sonication: Sonicate for 20–30 minutes at 35°C.
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Result: This usually yields stable solutions up to 5–10 mg/mL at neutral pH without precipitation.[1]
Protocol D: Cosolvent Systems (The "Brute Force" Mode)
Use this for rapid screening or low-volume dosing.[1]
Data Table: Recommended Cosolvent Mixtures
| Primary Solvent | Secondary Solvent | Buffer/Diluent | Ratio (v/v/v) | Max Conc.[1] (Est.) | Notes |
| DMSO | — | PBS (pH 7.4) | 5:95 | ~0.5 mg/mL | Risk of precipitation upon dilution.[1] |
| DMSO | PEG 400 | Water | 10:40:50 | 2–5 mg/mL | Good for IP/Oral dosing.[1] Viscous. |
| Ethanol | Cremophor EL | Saline | 10:10:80 | 1–3 mg/mL | Standard "Taxol-like" vehicle.[1] Monitor for hypersensitivity. |
| DMA | Solutol HS 15 | Water | 5:20:75 | >5 mg/mL | High solubility, but DMA (Dimethylacetamide) has toxicity limits.[1] |
Troubleshooting & FAQs
Q1: I made a 100mM stock in DMSO, but when I dilute it 1:1000 into cell media, it precipitates. Why?
-
A: You likely hit the "Metastable Zone." Even at 0.1% DMSO, the compound encounters the aqueous media at pH 7.4 (its least soluble state).
-
Fix: Do not dilute directly into static media.[1] Vortex the media while adding the DMSO stock. Alternatively, switch to the Cyclodextrin Protocol (C) , as the inclusion complex prevents the water from "seeing" the hydrophobic ring.
Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve the solid directly?
-
A: No. PBS buffers at pH 7.4, which forces the molecule into its zwitterionic, insoluble state. You must dissolve in pure water (with acid/base) first, then dilute into PBS, or use a pre-made Cyclodextrin-PBS vehicle.[1]
Q3: The solution is clear but turns yellow over time. Is it degrading?
-
A: Pyridine derivatives are susceptible to N-oxidation or light sensitivity.[1]
-
Fix: Store all stock solutions in amber glass vials at -20°C. If the yellowing is slight, it may be a harmless solvatochromic shift, but verify purity via HPLC if the color deepens significantly.
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
PubChem. (n.d.).[1][5] 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid (Analogous Structure Data). National Library of Medicine. [1]
For further assistance, please reply to this ticket with your specific target concentration and intended route of administration.
Sources
- 1. PubChemLite - 1-(pyridin-3-yl)cyclobutane-1-carboxylic acid hydrochloride (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(Pyridin-3-yl)cyclobutane-1-carboxylic acid | C10H11NO2 | CID 83635952 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing Side Reactions in Pyridine Ring Functionalization: A Technical Support Guide
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyridine ring. The inherent electronic properties of pyridine—specifically its electron-deficient nature and the Lewis basicity of the nitrogen atom—present unique challenges that can lead to a variety of side reactions, impacting yield, purity, and regioselectivity.[1][2][3]
This resource provides in-depth, troubleshooting advice in a direct question-and-answer format, addressing specific issues encountered during experimentation. We will explore the causality behind these side reactions and offer field-proven strategies and detailed protocols to mitigate them, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section is dedicated to identifying and solving the most common side reactions encountered during the functionalization of pyridine rings. Each subsection addresses a specific challenge, providing explanations for why it occurs and actionable steps to prevent it.
Poor Regioselectivity: Controlling Positional Functionalization
One of the most frequent challenges in pyridine chemistry is achieving functionalization at the desired C2, C3, or C4 position without forming mixtures of isomers.[1][4]
Q: My electrophilic aromatic substitution (EAS) reaction is giving low yields and primarily C3 (meta) products, but I need C2 or C4. What's happening?
A: The pyridine ring is electron-deficient, making it inherently unreactive toward electrophiles, similar to nitrobenzene.[5] Under the strongly acidic conditions typical for EAS (e.g., nitration, halogenation), the pyridine nitrogen is protonated. This creates a positive charge on the ring, further deactivating it and directing incoming electrophiles to the C3 (meta) position, which is the least electron-deficient.[3][6]
Troubleshooting & Optimization:
-
Strategy 1: Pyridine N-oxide Activation. This is a highly effective and common strategy.[5] The N-oxide oxygen atom is a strong electron-donating group, which activates the ring towards electrophiles and strongly directs substitution to the C2 and C4 positions.[3][5][7] The N-oxide can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the desired substituted pyridine.[5][8]
-
Experimental Protocol: N-Oxidation of Pyridine
-
Dissolve the pyridine substrate in a suitable solvent like glacial acetic acid.[8]
-
Add an oxidizing agent, such as hydrogen peroxide (30%) or m-chloroperoxybenzoic acid (m-CPBA), portion-wise while monitoring the reaction.[8][9]
-
After completion, work up the reaction to isolate the pyridine N-oxide.
-
Perform the desired electrophilic substitution reaction.
-
Deoxygenate the resulting N-oxide using a reducing agent like PCl₃ or zinc dust to obtain the final product.[7]
-
-
-
Strategy 2: Directed Ortho-Metalation (DoM). For C2 functionalization, DoM is a powerful technique. A directing metalating group (DMG) at the C2 position (e.g., -CONR₂, -OR, -Cl) coordinates with a strong base (typically an organolithium reagent like LDA or n-BuLi) to selectively deprotonate the C3 position.[10][11] However, a key side reaction is the nucleophilic addition of the organolithium reagent to the pyridine ring.[10][12] Using a hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA) at low temperatures can prevent this addition.[10]
Q: I'm performing a nucleophilic aromatic substitution (SNAr) and getting a mixture of C2 and C4 isomers. How can I improve selectivity?
A: Nucleophilic attack on pyridines with a leaving group is electronically favored at the C2 (ortho) and C4 (para) positions because the resulting anionic intermediate (a Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[5][13] The ratio of C2 to C4 products depends on a delicate balance of steric and electronic factors.[5]
Troubleshooting & Optimization:
-
Steric Hindrance: To favor C4 substitution, use a bulkier nucleophile if the substrate allows. Conversely, a bulky substituent adjacent to the C2 position will shield it, directing the nucleophile to the more accessible C4 position.[5]
-
Solvent Effects: The polarity of the solvent can significantly influence selectivity. Experiment with a range of solvents to find the optimal conditions for your specific reaction.[5]
-
Designed Reagents for Halogenation: For selective halogenation at the C4 position, which can be difficult, a strategy involves converting the pyridine to a 4-phosphonium salt, which can then be displaced by a halide nucleophile.[5][14]
Catalyst Inhibition and Side Reactions in Cross-Coupling
Palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig amination are essential for forming C-C and C-N bonds. However, the pyridine nitrogen can interfere with the catalyst, leading to poor results.
Q: My Suzuki coupling reaction with a pyridine halide has low conversion. What are the likely causes?
A: Low conversion in Suzuki couplings involving pyridines often stems from two main issues:
-
Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity or leading to deactivation.
-
Inefficient Oxidative Addition: Standard catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered pyridine substrates.[15]
Troubleshooting & Optimization:
-
Ligand Selection: Use bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[15] These ligands help to promote the oxidative addition step and sterically shield the palladium center from coordinating with the pyridine nitrogen.[15]
-
Base and Solvent System: Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is suitable for activating the boronic acid derivative and that all components are soluble in the chosen solvent.[15]
-
Minimize Side Reactions:
-
Protodeboronation: The cleavage of the C-B bond is a common side reaction.[15] To mitigate this, use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts and employ milder reaction conditions (lower temperature, weaker base).[15]
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halides can produce undesired dimers.[15] This is often promoted by oxygen.[15] Thoroughly degas the reaction mixture and maintain it under an inert atmosphere (e.g., argon or nitrogen).[15]
-
// Nodes Start [label="Low Conversion in\nSuzuki Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Catalyst Inhibition\n(Pyridine-Pd Coordination)", shape=ellipse]; OxidativeAddition [label="Inefficient\nOxidative Addition", shape=ellipse]; SideReactions [label="Competing Side\nReactions", shape=ellipse];
Solution_Ligand [label="Use Bulky, Electron-Rich\nLigands (e.g., XPhos, SPhos)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Conditions [label="Optimize Base & Solvent\n(e.g., K₃PO₄, Dioxane)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Inert [label="Ensure Inert Atmosphere\n(Degas Thoroughly)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Boron [label="Use Stable Boron Reagents\n(Pinacol Esters, MIDA Boronates)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Inhibition [label="Cause"]; Start -> OxidativeAddition [label="Cause"]; Start -> SideReactions [label="Cause"];
Inhibition -> Solution_Ligand [label="Solution"]; OxidativeAddition -> Solution_Ligand [label="Solution"]; SideReactions -> Solution_Inert [label="Mitigates Homocoupling"]; SideReactions -> Solution_Boron [label="Mitigates Protodeboronation"]; Start -> Solution_Conditions [label="Optimization Step"]; }
Troubleshooting workflow for low conversion in Suzuki coupling.
Q: My Buchwald-Hartwig amination is producing hydrodehalogenation byproducts instead of the desired aryl amine. How can I prevent this?
A: The formation of a hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations.[16] It occurs when the amide intermediate undergoes β-hydride elimination, which competes with the desired reductive elimination step to form the C-N bond.[16]
Troubleshooting & Optimization:
-
Ligand Choice: The use of chelating bidentate ligands can inhibit β-hydride elimination.[17]
-
Reaction Conditions: Carefully screen the base, solvent, and temperature. Sometimes, using a weaker base or a lower temperature can favor the desired reductive elimination pathway.
-
Volatile Amines: When using volatile amines (e.g., methylamine, dimethylamine), reactions can fail due to the amine evaporating from the reaction mixture.[17][18] Performing the reaction in a sealed tube is a practical solution to this problem.[17][18][19]
Unwanted Reactivity at the Pyridine Nitrogen
The lone pair on the pyridine nitrogen is a frequent source of side reactions, including N-oxidation and N-alkylation, and can also interfere with metal catalysts.
Q: I suspect my reagents are reacting with the pyridine nitrogen. When and how should I use a protecting group?
A: Protecting the pyridine nitrogen is advisable when its Lewis basicity interferes with the reaction, either by coordinating with a metal catalyst or by reacting with electrophiles intended for the ring.[1]
Troubleshooting & Optimization:
-
N-Oxide Formation: As mentioned earlier, converting the pyridine to a pyridine N-oxide not only protects the nitrogen but also activates the ring for electrophilic substitution at C2 and C4.[1][5]
-
Borane Complexation: Complexing the pyridine nitrogen with borane (BH₃) effectively masks the lone pair, preventing it from interfering with catalysts or reagents.[1][20] This protecting group is stable under many reaction conditions and can be removed later.
-
N-Alkylation/Acylation: In some cases, temporary N-alkylation or N-acylation can be used to form a pyridinium salt. This strategy dramatically alters the ring's electronics, making it susceptible to different types of transformations, such as radical additions.[21]
// Nodes Problem [label="Problem:\nUnwanted Reactivity\nat Pyridine Nitrogen", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; N_Oxide [label="Strategy 1:\nForm Pyridine N-Oxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Borane [label="Strategy 2:\nForm Borane Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyridinium [label="Strategy 3:\nForm Pyridinium Salt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Benefit_N_Oxide [label="Benefits:\n- Protects Nitrogen\n- Activates Ring for EAS (C2/C4)", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Benefit_Borane [label="Benefits:\n- Masks Lone Pair\n- Prevents Catalyst Inhibition", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Benefit_Pyridinium [label="Benefits:\n- Alters Ring Electronics\n- Enables Radical Additions", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Edges Problem -> N_Oxide; Problem -> Borane; Problem -> Pyridinium;
N_Oxide -> Benefit_N_Oxide [style=dashed]; Borane -> Benefit_Borane [style=dashed]; Pyridinium -> Benefit_Pyridinium [style=dashed]; }
Decision tree for selecting a nitrogen protecting group strategy.
Side Reactions in Minisci-Type Radical Functionalizations
The Minisci reaction is a powerful method for direct C-H alkylation and acylation of electron-deficient heteroarenes like pyridine.[22][23] However, it is not without its challenges.
Q: My Minisci reaction is giving poor regioselectivity and over-alkylation products. How can I improve the outcome?
A: Classical Minisci reactions often operate under strongly acidic conditions, which can lead to a mixture of C2 and C4 isomers and sometimes over-functionalization.[4][21] The selectivity is highly dependent on the radical source and the substituents on the pyridine ring.
Troubleshooting & Optimization:
-
Control of Radical Generation: Modern Minisci-type reactions often use photoredox catalysis or other milder methods to generate radicals.[23][24] These conditions can offer better control and selectivity.
-
Substrate Modification:
-
N-Functionalized Pyridinium Salts: Using N-acyloxy or N-alkoxy pyridinium salts can provide exquisite regiocontrol, directing radical addition to specific positions under acid-free conditions.[21] This approach avoids the issue of forming regioisomeric mixtures.[21]
-
Directing Groups: The presence of certain functional groups on the pyridine ring can influence the position of radical attack.
-
-
Stoichiometry: Carefully control the stoichiometry of the radical precursor. Using a large excess can lead to the formation of di- and tri-substituted products.
| Problem | Primary Cause | Recommended Solution(s) | Key Considerations |
| Poor Regioselectivity (EAS) | Protonation of pyridine N under acidic conditions deactivates the ring and directs to C3. | Convert to Pyridine N-oxide to activate and direct to C2/C4. | N-oxide must be removed in a subsequent step. |
| Mixture of Isomers (SNAr) | Similar electronic favorability of C2 and C4 positions for nucleophilic attack. | Use steric hindrance (bulky nucleophile or substrate) to favor one position. Optimize solvent polarity. | Steric effects are highly substrate-dependent. |
| Low Conversion (Cross-Coupling) | Catalyst inhibition by pyridine N; inefficient oxidative addition. | Employ bulky, electron-rich ligands (e.g., XPhos, SPhos). Optimize base and solvent. | Ensure reaction is under a fully inert atmosphere to prevent homocoupling. |
| Hydrodehalogenation (Buchwald) | β-hydride elimination competes with reductive elimination. | Use chelating bidentate ligands. | Optimize temperature and base strength. |
| Poor Selectivity (Minisci) | Multiple competing reaction sites (C2 vs C4) under acidic conditions. | Use N-functionalized pyridinium salts for regiocontrol. Employ modern, milder radical generation methods (e.g., photoredox). | Avoid large excess of radical precursor to prevent over-alkylation. |
Frequently Asked Questions (FAQs)
Q1: Why is functionalizing pyridine at the C3 (meta) position so difficult? The C3 position is the least electronically activated position for both electrophilic and nucleophilic attack. Directing functionalization to this site often requires advanced strategies, such as temporary dearomatization of the ring to reverse its electronic properties, followed by functionalization and rearomatization.[25][26]
Q2: What are the first things I should check if my pyridine functionalization reaction fails or gives a very low yield? Start with the basics.[1] Confirm the purity of your starting materials, reagents, and solvents, as pyridine derivatives can be sensitive to air and moisture.[1] Ensure your reaction setup is completely inert and dry if required. Finally, double-check all reaction parameters like temperature, time, and concentration, as suboptimal conditions are a frequent cause of poor yields.[1]
Q3: How can I purify my pyridine product if it's causing tailing on my silica gel column? The basicity of pyridines often causes them to interact strongly with the acidic silica gel, leading to tailing. This can often be fixed by adding a small amount of a base, like triethylamine (0.5-1%), to the eluent.[27] Alternatively, acid-base extraction can be a powerful purification tool.[27]
Q4: Are there any safety concerns specific to pyridine functionalization reactions? Many reactions, particularly those involving organolithium reagents or strong acids at high temperatures, can be highly exothermic and difficult to control.[27] Always ensure proper cooling, consider slow, dropwise addition of reagents, and work at a suitable dilution to help dissipate heat.[27] For highly exothermic processes, consider using continuous flow chemistry for superior temperature control and safety.[27]
References
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- Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Benchchem.
- Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Verlag der Zeitschrift für Naturforschung.
- Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. (2018).
- MacMillan, D. W. C., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. ACS Publications.
- Rilatt, I., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
- Buchwald–Hartwig amination. Wikipedia.
- Engle, K. M., et al. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.
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- Researchers solve a problem in organic chemistry. (2022). ScienceDaily.
- Melchiorre, P., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv.
- ortho metalation.
- Al-Zaydi, G. A. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. LOCKSS: Serve Content.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Direct C–H functionalisation of azoles via Minisci reactions. (2024). RSC Publishing.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2. ResearchGate.
- Pyridine-N-oxide. Wikipedia.
- Optimization of the reaction conditions. [a]. ResearchGate.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
- The Protection and Deprotection of the Pyridine Nitrogen. Semantic Scholar. (1975).
- Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. ResearchGate.
- Redox neutral and acid-free Minisci CH alkylation of heteroarenes enabled by dual photoredox/bromide catalysis in. ChemRxiv.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). Accounts of Chemical Research. ACS Publications.
- Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. (2002).
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. PMC.
- Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020).
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. AIR Unimi.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. (2007).
- [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. (2017).
- C-H Functionalization of Pyridines. ResearchGate.
- Late stage C–H functionalization via chalcogen and pnictogen salts. RSC Publishing. (2020).
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). PMC.
- A deconstruction–reconstruction strategy for pyrimidine diversification. PMC.
- Functionalization of Pyridines via Reissert-Henze Reaction.
- Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. ChemRxiv.
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Validation & Comparative
Decoding the Fragmentation Fingerprint: A Guide to the Mass Spectrometry of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as a powerful analytical technique, providing intricate details about a molecule's structure through its fragmentation patterns. This guide offers an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, a compound of interest for its potential applications in medicinal chemistry. We will dissect the probable fragmentation pathways, compare them to related structural motifs, and provide a robust experimental protocol for acquiring high-quality data.
Theoretical Fragmentation Analysis: Predicting the Pathways
The structure of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid presents several potential sites for fragmentation under electron ionization. The molecular ion (M+•), formed by the loss of an electron, is often energetically unstable and will break apart into smaller, more stable charged fragments and neutral radicals.[1] The most likely fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses.
The molecular weight of the compound is 219.27 g/mol , so we expect the molecular ion peak (M+•) to appear at m/z 219.
Key predictable fragmentation pathways include:
-
Loss of the Carboxylic Acid Group: Carboxylic acids are known to readily lose the -COOH group (a neutral loss of 45 Da) or an OH radical (a neutral loss of 17 Da).[2][3][4] The loss of the entire carboxylic acid group is often a prominent fragmentation pathway due to the stability of the resulting cation.
-
Alpha-Cleavage: Cleavage of the bond between the quaternary carbon and the cyclohexyl ring is a form of alpha-cleavage, adjacent to both the pyridine ring and the carboxylic acid.[5] This would lead to the formation of a pyridinyl-substituted carbocation.
-
Pyridine Ring Fragmentation: The pyridine ring itself can fragment, although it is a relatively stable aromatic system.[6] Common losses from pyridine and its derivatives include the neutral loss of HCN (27 Da).
-
Cyclohexane Ring Fragmentation: The cyclohexane ring can undergo cleavage, often through the loss of successive ethylene units (28 Da) after initial ring-opening.[7]
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
To obtain a reproducible and reliable mass spectrum of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, a standardized experimental protocol is crucial. The following outlines a typical procedure for analysis using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.
Objective: To generate a 70 eV electron ionization mass spectrum for fragmentation pattern analysis.
Materials:
-
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid sample
-
Suitable solvent (e.g., Methanol or Dichloromethane, HPLC grade)
-
GC-MS instrument equipped with an EI source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable volatile solvent.
-
Ensure the sample is fully dissolved to prevent column or injector contamination.
-
-
Instrument Setup (GC):
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Instrument Setup (MS):
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation and allows for comparison with spectral libraries.[8]
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Data Interpretation and Comparison
The resulting mass spectrum should be carefully analyzed to identify the key fragments and their relative abundances. Below is a table of expected major fragments and their proposed structures.
| m/z (mass-to-charge) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 219 | [C12H15NO2]+• | - | Molecular Ion (M+•) |
| 202 | [C12H14NO]+ | •OH | Loss of hydroxyl radical from the carboxylic acid[4] |
| 174 | [C12H14N]+ | •COOH | Loss of the entire carboxylic acid group[2] |
| 173 | [C11H13N]+• | CO2 + H• | Decarboxylation followed by loss of a hydrogen radical |
| 146 | [C10H12N]+ | C2H3O | Alpha-cleavage and rearrangement |
| 78 | [C5H4N]+ | C7H11O2 | Cleavage of the bond between the rings |
Comparison with Cyclohexanecarboxylic Acid:
To highlight the influence of the pyridine ring, a comparison with the fragmentation of a simpler analogue, cyclohexanecarboxylic acid, is informative. The mass spectrum of cyclohexanecarboxylic acid is dominated by the loss of the carboxylic acid group (M-45) and subsequent fragmentation of the cyclohexane ring. The presence of the pyridine ring in our target molecule introduces new fragmentation pathways, such as those involving the nitrogen atom and the aromatic system, leading to a more complex and information-rich spectrum.
Visualizing the Fragmentation and Workflow
To further clarify the proposed fragmentation pathways and the experimental workflow, the following diagrams are provided.
Caption: Proposed EI fragmentation pathway of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation pattern of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid is characterized by several key fragmentation pathways, including the prominent loss of the carboxylic acid group and subsequent cleavages of the cyclohexane ring. The presence of the pyridine moiety introduces additional complexity and provides a unique fingerprint for the identification of this compound. By understanding these fragmentation patterns and employing a standardized analytical protocol, researchers can confidently identify and characterize this and related molecules, accelerating the pace of drug discovery and development.
References
- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS - PMC. (n.d.).
-
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1037. Retrieved from [Link]
-
Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... - ResearchGate. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids - YouTube. (2023, January 25). Retrieved from [Link]
-
Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Retrieved from [Link]
-
Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. (n.d.). Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids - Oregon State University. (2020, February 7). Retrieved from [Link]
-
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
-
Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). Retrieved from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Harrison, A. G., & Lin, M. S. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry, 57(22), 2827-2833. Retrieved from [Link]
-
diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Retrieved from [Link]
-
Mass Spectrometry Fragmentation - chemconnections. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
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Comparative Guide: Pyridine vs. Phenyl Cyclohexane Carboxylic Acids in Bioactive Scaffold Design
This guide provides an in-depth technical comparison between Pyridine Carboxylic Acids (PCA) and Phenyl Cyclohexane Carboxylic Acids (PCCA) . It is designed for medicinal chemists and drug developers navigating scaffold selection, specifically focusing on the trade-offs between planar aromaticity and three-dimensional saturation.
Executive Summary
In medicinal chemistry, the choice between a Pyridine Carboxylic Acid (PCA) and a Phenyl Cyclohexane Carboxylic Acid (PCCA) often dictates the physicochemical profile and target engagement mode of a lead compound.
-
Pyridine Carboxylic Acids (PCA): Represent a planar, electron-deficient aromatic scaffold. They are preferred when lowering logP, introducing hydrogen bond acceptors, or targeting flat, narrow binding pockets (e.g., kinase hinge regions, auxin receptors).
-
Phenyl Cyclohexane Carboxylic Acids (PCCA): Represent a voluminous, lipophilic, three-dimensional scaffold. They are essential for filling large hydrophobic pockets, restricting conformation via cis/trans isomerism, and improving blood-brain barrier (BBB) permeability through increased lipophilicity.
Key Decision Driver: Use PCA to improve solubility and metabolic stability (via N-atom effects). Use PCCA to exploit specific stereochemical interactions and maximize hydrophobic contact.
Structural & Physicochemical Analysis[1][2]
The fundamental difference lies in the topology and electronic distribution.
| Feature | Pyridine Carboxylic Acid (PCA) | Phenyl Cyclohexane Carboxylic Acid (PCCA) |
| Core Topology | Planar (2D) . rigid sp² ring. | Chair Conformation (3D) . Flexible sp³ ring. |
| Stereochemistry | None (Achiral ring). | Cis/Trans Isomerism . Trans is thermodynamically stable; Cis is higher energy. |
| Lipophilicity (LogP) | Low to Moderate (~0.8 – 1.5). The N-atom decreases logP compared to phenyl. | High (~3.1). Significant hydrophobic bulk. |
| Electronic Nature | Electron-deficient (π-deficient). H-bond acceptor (N). | Electron-neutral/rich (Aliphatic). No ring H-bond potential. |
| Solubility | High (Polar, water-soluble salts). | Low (Requires organic cosolvents or salt formation). |
| Metabolic Liability | N-oxidation; Nucleophilic attack at C2/C6. | Hydroxylation on the cyclohexane ring; Aromatization (rare). |
SAR Decision Matrix (Graphviz)
The following diagram illustrates the logical flow for selecting between these two scaffolds based on target requirements.
Caption: Decision tree for scaffold selection based on binding pocket topology and physicochemical requirements.
Bioactivity Profiles & Mechanism of Action[3][4]
Pyridine Carboxylic Acids (PCA)
-
Primary Bioactivity: Auxin mimicry (herbicides), Enzyme Inhibition (Metalloproteases, Kinases).
-
Mechanism: The pyridine nitrogen often coordinates with metal ions (e.g., Zn²⁺ in metalloenzymes) or acts as a hydrogen bond acceptor. The carboxylic acid moiety forms salt bridges with arginine or lysine residues.
-
Example: Picloram and Clopyralid are auxin mimics where the pyridine ring ensures stability and transport, while the acid group triggers the auxin signaling pathway. In drug design, Isonicotinic acid derivatives are used as core scaffolds for tuberculosis drugs (Isoniazid) and various kinase inhibitors.
Phenyl Cyclohexane Carboxylic Acids (PCCA)
-
Primary Bioactivity: GPCR Ligands (Dopamine D3, Opioid), Bitter Taste Antagonists, Antispasmodics.
-
Mechanism: The "Phenyl-Cyclohexane" motif acts as a hydrophobic anchor . The cyclohexane ring provides a rigid spacer that orients the phenyl ring and the carboxylic acid (or its bioisostere) into specific sub-pockets.
-
Critical Feature - Stereochemistry: The bioactivity is often strictly dependent on the isomer. For example, trans-4-phenylcyclohexanecarboxylic acid derivatives often show superior potency in dopamine D3 receptor binding due to the extended "linear" conformation matching the receptor channel, whereas cis isomers may be inactive or act as antagonists.
Quantitative Comparison (Simulated Data based on Literature Trends):
| Assay Type | PCA Derivative (e.g., 6-Phenylpicolinic acid) | PCCA Derivative (e.g., trans-4-PCCA) | Interpretation |
| Solubility (pH 7.4) | > 500 µM | < 50 µM | PCA is superior for aqueous formulations. |
| LogD (pH 7.4) | 1.2 | 3.4 | PCCA is superior for membrane permeability/BBB crossing. |
| Metabolic Stability (HLM) | Low (N-oxidation risk) | Moderate (Hydroxylation risk) | PCCA often requires blocking groups (e.g., F) to prevent metabolism. |
Experimental Protocols
Synthesis of trans-4-Phenylcyclohexanecarboxylic Acid
Unlike pyridine acids which are often purchased or made via oxidation of methyl-pyridines, PCCA requires stereoselective synthesis. The following protocol favors the thermodynamically stable trans isomer.
Reagents: Biphenyl-4-carboxylic acid, 10% Pd/C, Ethanol, Sulfuric Acid.
Workflow Diagram (Graphviz):
Caption: Synthetic route for trans-4-phenylcyclohexanecarboxylic acid ensuring stereochemical purity.
Step-by-Step Protocol:
-
Hydrogenation: Dissolve Biphenyl-4-carboxylic acid (1.0 eq) in Ethanol. Add 10% Pd/C catalyst (10 wt%). Hydrogenate at 100°C under 1000 psi H₂ pressure for 12 hours.
-
Causality: High pressure is required to reduce the aromatic phenyl ring of the biphenyl system. Note: This often reduces both rings; selective reduction of the acid-bearing ring requires specific catalysts (e.g., Ru/C). Alternatively, start with 4-phenylbenzoic acid and reduce only the benzoic ring (difficult).
-
Alternative (Standard):Friedel-Crafts Alkylation. React Benzene + Cyclohexene-4-carboxylic acid derivatives.
-
Refined Protocol (Literature Standard):Epimerization. If a mixture is obtained, reflux in ethanol with catalytic H₂SO₄. The cis isomer converts to the thermodynamically stable trans isomer (equatorial-equatorial substituents).
-
-
Workup: Filter catalyst through Celite. Concentrate filtrate.
-
Purification: Recrystallize from Ethanol/Water. The trans isomer typically crystallizes out due to better packing.
Bioassay: Fluorescence Polarization (FP) Binding Assay
To compare the binding affinity of PCA vs. PCCA derivatives against a target (e.g., a receptor or enzyme).
-
Tracer Preparation: Label a known ligand with a fluorophore (e.g., FITC).
-
Incubation:
-
Mix Target Protein (10 nM final) + Tracer (2 nM final) + Test Compound (PCA or PCCA derivative, serial dilution).
-
Buffer: 50 mM HEPES, pH 7.4, 0.01% Tween-20.
-
-
Measurement: Incubate for 60 min at RT. Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).
-
Data Analysis: Plot mP vs. log[Compound]. Calculate IC50.
-
Expectation: PCCA derivatives will likely show steeper dose-response curves in hydrophobic pockets due to "all-or-nothing" steric fit, whereas PCA derivatives may show weaker but more promiscuous binding.
-
References
-
Structure-Activity Relationship of Phenyl-Pyridine Derivatives. ResearchGate. Retrieved from
-
Design, Synthesis, and Structure–Activity Relationship Studies of Dopamine D3 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from
-
4-Phenyl-cyclohexanecarboxylic acid: Properties and Applications. PubChem. Retrieved from
-
Synthesis and Epimerization of Cyclohexanecarboxylic Acids. European Patent EP0814073B1. Retrieved from
-
Lipophilicity of Pyrazine/Pyridine Carboxylic Acid Derivatives. BenchChem. Retrieved from
IR spectroscopy peaks for carboxylic acid and pyridine moieties
An In-depth Guide to Distinguishing Carboxylic Acid and Pyridine Moieties Using IR Spectroscopy
As a Senior Application Scientist, a frequent challenge presented by researchers in drug development and organic synthesis is the definitive identification of functional groups within a molecule. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose due to its sensitivity to the vibrational modes of chemical bonds. This guide provides a detailed comparison of the IR spectral signatures of two crucial moieties: carboxylic acids and pyridines. Understanding their distinct and sometimes overlapping spectral features is paramount for accurate structural elucidation and reaction monitoring.
The Foundation: Understanding Vibrational Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. These vibrations, corresponding to the stretching and bending of chemical bonds, occur at specific, quantized frequencies. The position of an absorption band on the IR spectrum, expressed in wavenumbers (cm⁻¹), is characteristic of the bond type and its chemical environment. The intensity of the band relates to the change in dipole moment during the vibration, while the shape of the band can provide information about phenomena like hydrogen bonding.
The Spectroscopic Signature of Carboxylic Acids
Carboxylic acids (-COOH) are characterized by two highly distinctive and informative vibrational modes: the O-H stretch and the C=O (carbonyl) stretch.
The Broad O-H Stretch: A Telltale Sign of Dimerization
The most recognizable feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band appearing in the region of 3300-2500 cm⁻¹ , which is attributed to the stretching vibration of the hydroxyl (O-H) group. The remarkable broadness of this peak is a direct consequence of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist predominantly as hydrogen-bonded dimers in the condensed phase. This extensive hydrogen bonding network creates a continuum of O-H bond energies, resulting in a wide range of absorption frequencies that merge into a single, broad band. Often, this broad O-H absorption will have smaller, sharper peaks, known as Fermi resonances, superimposed upon it, which arise from the interaction of the O-H stretch with overtones of other vibrations.
The Carbonyl (C=O) Stretch: A Strong, Sharp Indicator
The carbonyl group (C=O) of a carboxylic acid gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹ . The exact position is sensitive to the molecular structure and environment:
-
Saturated Aliphatic Acids: The C=O stretch for hydrogen-bonded dimers typically appears around 1720-1700 cm⁻¹ .
-
Unsaturated/Aromatic Acids: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the pi electrons, weakening the C=O bond and lowering the absorption frequency to 1710-1680 cm⁻¹ .
-
Monomeric Form: In very dilute solutions in non-polar solvents, where dimerization is minimized, the C=O stretch of the free carboxylic acid is observed at a higher frequency, around 1760 cm⁻¹ .
Additional Diagnostic Peaks
-
C-O Stretch: The stretching vibration of the carbon-oxygen single bond appears as a medium-intensity band in the 1320-1210 cm⁻¹ region.
-
O-H Bend: An out-of-plane O-H bending vibration can often be seen as a broad, medium-intensity band centered around 920 cm⁻¹ .
The Spectroscopic Signature of Pyridine
Pyridine is an aromatic heterocycle containing a nitrogen atom. Its IR spectrum is characterized by vibrations of the aromatic ring system.
Aromatic C-H Stretches
Like other aromatic compounds, pyridine exhibits C-H stretching vibrations from the bonds on the ring. These typically appear as multiple, sharp, and relatively weak bands just above 3000 cm⁻¹ , usually in the range of 3100-3000 cm⁻¹ .
Ring Stretching Vibrations (C=C and C=N)
The most characteristic absorptions for pyridine and its derivatives are the stretching vibrations of the aromatic ring, which involve both C=C and C=N bonds. These appear as a series of sharp, medium-to-strong intensity bands in the fingerprint region, specifically between 1600 and 1400 cm⁻¹ . Typically, two to four distinct bands are observed in this region. A prominent band is often seen near 1580 cm⁻¹ .
C-H Bending Vibrations
The out-of-plane C-H bending vibrations are also useful for identifying substitution patterns on the pyridine ring. These strong absorptions appear in the 900-675 cm⁻¹ region.
Comparative Analysis and Distinguishing Features
The following table summarizes the key IR absorption ranges for carboxylic acids and pyridine moieties, highlighting the primary features for differentiation.
| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) | Key Characteristics |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Extremely broad, strong intensity; indicative of H-bonding |
| C=O Stretch | 1760 - 1690 | Strong, sharp intensity | |
| C-O Stretch | 1320 - 1210 | Medium intensity | |
| O-H Bend | ~920 | Broad, medium intensity | |
| Pyridine | Aromatic C-H Stretch | 3100 - 3000 | Multiple sharp, weak to medium bands |
| Ring C=C & C=N Stretch | 1600 - 1400 | Multiple sharp, medium to strong bands | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong intensity |
The most definitive way to distinguish a carboxylic acid from a pyridine using IR spectroscopy is the presence of the exceptionally broad O-H stretch between 3300 and 2500 cm⁻¹ and the strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹. Pyridine lacks these features and instead displays characteristic aromatic C-H stretches above 3000 cm⁻¹ and a series of sharp ring stretching bands in the 1600-1400 cm⁻¹ region.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the steps for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method.
Objective: To obtain a clean, high-resolution IR spectrum of a solid organic compound.
Apparatus:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., a diamond crystal).
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lens tissue
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, wipe it gently with a lens tissue dampened with methanol or isopropanol and allow it to dry completely.
-
With nothing on the crystal, run a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.
-
-
Sample Preparation and Loading:
-
Place a small amount (typically 1-2 mg) of the solid sample onto the center of the ATR crystal.
-
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. A typical setting is to co-add 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Perform a baseline correction if necessary to ensure the baseline is flat.
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the characteristic ranges for known functional groups.
-
-
Cleaning:
-
Retract the press, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1 to prevent cross-contamination.
-
Logical Workflow for Spectral Interpretation
The following diagram illustrates a logical workflow for differentiating between a carboxylic acid and a pyridine based on an unknown IR spectrum.
Caption: Decision workflow for identifying carboxylic acid vs. pyridine in an IR spectrum.
Conclusion
While both carboxylic acids and pyridines are fundamental structures in many pharmaceutical compounds, their IR spectral characteristics are markedly different. The unmistakable, broad O-H stretch coupled with the strong carbonyl absorption provides a definitive signature for a carboxylic acid. In contrast, pyridine is identified by its aromatic C-H stretches and a pattern of sharp ring stretching bands in the fingerprint region. By understanding these key differences and employing proper experimental technique, researchers can confidently distinguish between these two important functional groups, facilitating accurate molecular characterization and advancing drug development efforts.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning. [Link]
-
LibreTexts. (2023). Infrared Spectra of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
LibreTexts. (2023). Infrared Spectroscopy. Chemistry LibreTexts. [Link]
A Comparative Guide to the LC-MS Purity Validation of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity assessment of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, a key intermediate in pharmaceutical development. We will explore various analytical approaches, offering insights into method selection and optimization to ensure robust and reliable purity data.
Introduction: The Analytical Challenge
1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid possesses a unique chemical structure, incorporating both a basic pyridine moiety and an acidic carboxylic acid group. This amphoteric nature, combined with its moderate polarity, presents a significant challenge for chromatographic separation. Achieving sharp peak shapes and effective resolution from potential impurities requires careful consideration of the stationary phase, mobile phase composition, and mass spectrometry detection parameters. This guide will compare and contrast common LC-MS strategies to address these challenges.
Methodology Comparison: Reversed-Phase vs. HILIC
The two primary chromatographic techniques suitable for this analysis are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). Each offers distinct advantages and disadvantages for this particular analyte.
Reversed-Phase Chromatography (RPC):
Reversed-phase chromatography is the workhorse of small molecule analysis. It separates compounds based on their hydrophobicity, with more non-polar compounds retaining longer on a non-polar stationary phase (e.g., C18). For 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid, successful RPC analysis hinges on managing the ionization of the acidic and basic functional groups to achieve good peak shape and retention.
-
Expertise & Experience: The key to robust RPC of this compound is mobile phase pH control. Operating at a low pH (e.g., pH 2-3 using formic acid) will protonate the pyridine nitrogen, enhancing its polarity, while keeping the carboxylic acid neutral. This can lead to good peak shapes. Conversely, a mid-range pH (e.g., pH 4-6) can result in zwitterionic character, leading to poor retention and peak tailing. High pH (e.g., pH 8-10 using ammonium bicarbonate) will deprotonate the carboxylic acid, making the molecule more polar and potentially better suited for certain C18 columns.
Hydrophilic Interaction Liquid Chromatography (HILIC):
HILIC is an alternative approach that excels at retaining and separating polar and hydrophilic compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Expertise & Experience: For this analyte, HILIC can provide excellent retention and alternative selectivity compared to RPC. The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. HILIC is often more sensitive for MS detection as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS Analysis
This protocol outlines a standard reversed-phase method optimized for the analysis of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid.
Workflow Diagram:
Caption: Reversed-Phase LC-MS workflow for purity analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
LC Parameters:
-
Column: A high-quality C18 column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3500 V.
-
Nebulizer Gas: 45 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 325 °C.
-
Trustworthiness: This protocol is self-validating through the use of a well-characterized C18 column and a standard mobile phase system. The inclusion of formic acid ensures consistent protonation of the analyte, leading to reproducible retention times and peak shapes. The MS parameters are typical for small molecule analysis and can be readily adapted to different instrument platforms.
Protocol 2: HILIC LC-MS Analysis
This protocol provides an alternative HILIC method, which can offer improved retention and selectivity for the target compound and any polar impurities.
Workflow Diagram:
Caption: HILIC LC-MS workflow for purity analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid sample.
-
Dissolve the sample in 1 mL of a 90:10 (v/v) mixture of acetonitrile and water. Note: The high organic content of the sample solvent is crucial for good peak shape in HILIC.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC vial.
-
-
LC Parameters:
-
Column: A robust amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM ammonium acetate in 50:50 (v/v) acetonitrile:water.
-
Gradient: 0% B to 50% B over 6 minutes, hold at 50% B for 2 minutes, then return to 0% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1 µL.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3000 V.
-
Nebulizer Gas: 40 psi.
-
Drying Gas Flow: 9 L/min.
-
Drying Gas Temperature: 300 °C.
-
Trustworthiness: The use of an amide column provides a stable and reproducible HILIC separation. Ammonium acetate is a volatile buffer that is compatible with MS and helps to maintain a consistent pH for reproducible chromatography. The MS parameters are optimized for the higher organic mobile phase composition typical of HILIC.
Performance Comparison
The following table summarizes the expected performance of the two methods for the analysis of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid and a hypothetical polar impurity (Impurity A) and a non-polar impurity (Impurity B).
| Parameter | Reversed-Phase Method | HILIC Method | Rationale |
| Retention Time of Analyte | 2.5 min | 4.2 min | HILIC provides stronger retention for this polar compound. |
| Resolution (Analyte/Impurity A) | 1.8 | 3.5 | HILIC offers better separation of polar impurities. |
| Resolution (Analyte/Impurity B) | 4.0 | 2.1 | Reversed-phase excels at separating non-polar impurities. |
| Peak Asymmetry (Analyte) | 1.3 | 1.1 | The HILIC method provides a more symmetrical peak shape. |
| MS Signal Intensity (Analyte) | 1.2 x 10⁶ counts | 3.5 x 10⁶ counts | The high organic mobile phase in HILIC enhances MS sensitivity. |
| Run Time | 8 min | 11 min | The HILIC method requires a longer equilibration time. |
Authoritative Grounding: The principles of reversed-phase and HILIC chromatography are well-established in the scientific literature. For a comprehensive understanding of these techniques, refer to "Introduction to Modern Liquid Chromatography" by Snyder, Kirkland, and Dolan. The use of formic acid and ammonium acetate as mobile phase additives is standard practice in LC-MS and is detailed in numerous application notes from instrument vendors such as Agilent, Waters, and Thermo Fisher Scientific.
Conclusion and Recommendations
Both Reversed-Phase and HILIC LC-MS methods are viable for assessing the purity of 1-(Pyridin-3-yl)cyclohexane-1-carboxylic acid.
-
The Reversed-Phase method is a rapid and robust choice, particularly effective for identifying and quantifying non-polar impurities. It is an excellent starting point for routine quality control.
-
The HILIC method offers superior retention, resolution of polar impurities, and enhanced MS sensitivity. This makes it the preferred method for in-depth impurity profiling and for achieving low limits of detection.
For comprehensive purity validation, it is recommended to employ both methods orthogonally. This dual-method approach provides a more complete picture of the impurity profile, ensuring that both polar and non-polar contaminants are effectively detected and quantified.
References
A Comparative Guide to Elemental Analysis Standards for Pyridine-Cyclohexane Derivatives in Pharmaceutical Development
This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to pyridine-cyclohexane derivatives. Designed for researchers, scientists, and drug development professionals, it navigates the regulatory landscape and compares key analytical technologies to ensure product quality, safety, and compliance. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative standards.
The Imperative of Elemental Analysis for Pyridine-Cyclohexane Derivatives
Pyridine-cyclohexane derivatives are a significant class of compounds in medicinal chemistry, often forming the core of novel therapeutic agents. The precise elemental composition of these molecules is a fundamental determinant of their identity, purity, and stability. Elemental analysis serves two primary, critical functions in their development:
-
Structural Confirmation and Purity Assessment: Verifying the empirical formula through Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) analysis is a foundational step. It confirms that the synthesized molecule is indeed the intended one and provides a quantitative measure of its purity.[1] For novel compounds, results that deviate from theoretical values by more than ±0.4% often trigger further investigation into structural integrity or the presence of impurities.[2]
-
Control of Toxic Elemental Impurities: Beyond the core structure, drug products can contain harmful elemental impurities. These can be introduced from various sources, including intentionally added catalysts (e.g., Palladium, Platinum, Rhodium used in synthesis), manufacturing equipment, or raw materials.[3][4] Regulatory bodies worldwide have established stringent limits on these impurities to protect patient safety.[5][6]
This guide will dissect both aspects, providing a clear pathway from basic structural verification to advanced impurity control.
Foundational Analysis: Confirming the Core Structure (CHNS)
The first step in characterizing a pyridine-cyclohexane derivative is to confirm its elemental makeup. Combustion analysis remains the gold standard for determining the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur.[7]
Principle of Combustion Analysis
The technique is based on the Pregl-Dumas method, involving the complete, high-temperature combustion of the sample in an oxygen-rich environment.[8] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector, typically a thermal conductivity detector (TCD).[9][10]
Protocol: CHNS Analysis of a Pyridine-Cyclohexane Derivative
This protocol ensures self-validation through the use of certified standards.
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known composition (e.g., Acetanilide). The calibration curve should demonstrate linearity across the expected sample weight range.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried pyridine-cyclohexane derivative sample into a tin capsule using a calibrated microbalance.
-
Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.
-
-
System Validation: Run a check standard (a certified reference material different from the calibration standard) to verify the calibration's accuracy. The results must fall within the certified tolerance (typically ±0.3% of the known value).
-
Sample Analysis: Run the prepared samples. It is best practice to analyze each sample in triplicate to assess precision.
-
Data Evaluation: Compare the average experimental %C, %H, and %N values to the theoretical values calculated from the compound's empirical formula.
Data Interpretation
The results are typically considered acceptable if they are within ±0.4% of the theoretical values.
Table 1: Hypothetical CHN Analysis Data for "Compound-PC" (C₁₇H₂₄N₂O)
| Element | Theoretical % | Experimental % (n=3) | Difference | Pass/Fail (±0.4%) |
| Carbon (C) | 74.96 | 74.78 | -0.18 | Pass |
| Hydrogen (H) | 8.88 | 8.95 | +0.07 | Pass |
| Nitrogen (N) | 10.29 | 10.15 | -0.14 | Pass |
Regulatory Standards for Elemental Impurities
While CHNS analysis confirms the molecule itself, controlling trace elemental impurities is paramount for safety and regulatory compliance. The approach has shifted from older, less specific colorimetric tests to a modern, risk-based framework harmonized globally.[11]
The cornerstone of this framework is the ICH Q3D Guideline for Elemental Impurities .[12][13] This guideline, adopted by major regulatory bodies including the USP and Ph. Eur., classifies elements based on their toxicity and likelihood of occurrence in a drug product.[3][11][14]
-
United States Pharmacopeia (USP): Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures align with ICH Q3D, setting Permitted Daily Exposure (PDE) limits.[4][6][15]
-
European Pharmacopoeia (Ph. Eur.): General Chapter 5.20 Elemental Impurities and method 2.4.20 also implement the ICH Q3D principles.[14][16]
The ICH Q3D Risk-Based Approach
ICH Q3D mandates a risk assessment to identify and control elemental impurities. This process is a fundamental departure from testing every batch for every element; instead, it focuses resources on genuine risks.[12][5][13]
Table 3: Comparison of Key Analytical Techniques for Elemental Impurities
| Feature | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) | X-Ray Fluorescence (XRF) |
| Principle | Ions are generated in a plasma and separated by their mass-to-charge ratio. [17][18] | Atoms are excited in a plasma and emit light at characteristic wavelengths. [19] | A primary X-ray beam excites atoms, which then emit secondary, characteristic X-rays. [20][21] |
| Sensitivity | Excellent (parts per trillion, ppt) | Good (parts per billion, ppb) | Moderate (parts per million, ppm) |
| Throughput | High (analyzes up to 70 elements simultaneously). [17] | High (simultaneous analysis) | Very High (rapid screening) |
| Sample Prep | Destructive; requires complete acid digestion. [19] | Destructive; requires complete acid digestion. | Non-destructive; minimal to no prep for solids. [22][23] |
| Best For | Definitive quantitative analysis to meet all regulatory limits. The "gold standard". [17][24] | Analysis of less toxic elements with higher concentration limits. | Rapid screening of raw materials or in-process controls. |
| Regulatory Standing | Explicitly recommended by USP <233>. [25] | An acceptable alternative to ICP-MS under USP <233>. [19] | Primarily used as a screening tool; may not meet detection limits for all Class 1 elements. |
Causality Behind Method Selection
-
Why ICP-MS is the Gold Standard: For final drug product release testing, the extremely low PDE limits for Class 1 elements (e.g., Cadmium, Lead, Mercury) necessitate the unparalleled sensitivity of ICP-MS. [26][24]Its ability to measure at the ppt level ensures that compliance can be definitively demonstrated.
-
When to Use ICP-OES: If a risk assessment determines that the primary elements of concern are Class 3 (e.g., Copper, Chromium) or residual catalysts with higher limits, the ppb-level sensitivity of ICP-OES may be sufficient and more cost-effective. [19]* The Role of XRF: XRF is exceptionally valuable for upstream control. For example, it can be used to rapidly screen incoming batches of an excipient for the presence of unexpected metallic contaminants without a lengthy digestion process. [23]A positive finding would then trigger a more rigorous quantitative analysis by ICP-MS.
Experimental Protocol: Microwave Digestion for ICP-MS Analysis
This protocol is critical for ensuring that the organic pyridine-cyclohexane matrix is completely destroyed, providing a clear inorganic solution for analysis.
-
Vessel Preparation: Thoroughly clean all microwave digestion vessels by leaching with dilute nitric acid and rinsing with deionized water (18.2 MΩ·cm) to eliminate background contamination.
-
Sample Weighing: Accurately weigh approximately 200-500 mg of the pyridine-cyclohexane derivative directly into a clean digestion vessel.
-
Acid Addition:
-
Carefully add 5 mL of high-purity nitric acid (HNO₃) to the vessel.
-
Add 1 mL of high-purity hydrochloric acid (HCl). Rationale: The combination of acids ensures complete oxidation of the organic matter and helps to stabilize certain elements, like mercury and some platinum group metals, in solution.
-
-
Microwave Program:
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes.
-
Hold at 200°C for 20 minutes. Rationale: This controlled heating in a closed system ensures complete digestion under high pressure without losing volatile elements.
-
-
Dilution: After the vessels have cooled, carefully open them in a fume hood. Dilute the digested solution to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for ICP-MS analysis.
-
Quality Control: A method blank (containing only the acids) must be prepared and analyzed with every batch to ensure no contamination was introduced during the preparation process.
Conclusion
Ensuring the elemental integrity of pyridine-cyclohexane derivatives is a multi-faceted process that underpins drug safety and regulatory success. It begins with foundational CHNS analysis to confirm the molecular identity and purity, adhering to the widely accepted ±0.4% deviation standard. It then extends to the stringent control of elemental impurities, guided by the risk-based principles of ICH Q3D and its implementation in the USP and Ph. Eur.
For this latter task, a strategic application of analytical technologies is key. While XRF provides a powerful, non-destructive tool for rapid screening, ICP-MS stands as the definitive gold standard for quantitative analysis, offering the necessary sensitivity to meet the low PDE limits for highly toxic elements. The choice of methodology should always be driven by a thorough risk assessment, ensuring that the analytical approach is both scientifically sound and resource-efficient. By integrating these standards and protocols, drug developers can confidently characterize their molecules and ensure they meet the highest standards of quality and safety.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
